molecular formula C11H21NO4 B578097 (R)-N-Boc-3-(2-hydroxyethyl)morpholine CAS No. 1257855-07-4

(R)-N-Boc-3-(2-hydroxyethyl)morpholine

Cat. No.: B578097
CAS No.: 1257855-07-4
M. Wt: 231.292
InChI Key: ISQYKHGGGYDEKA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-Boc-3-(2-hydroxyethyl)morpholine (CAS 1257855-07-4) is a chiral morpholine derivative supplied as a high-purity chemical building block for research and development . This compound features a tert-butoxycarbonyl (Boc) protected amine and a hydroxyethyl sidechain, making it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry . The Boc protecting group can be readily removed under mild acidic conditions, allowing for selective deprotection and further functionalization of the morpholine nitrogen . Its chiral (R)-configuration is critical for producing enantiomerically pure compounds, which is often essential in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQYKHGGGYDEKA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257855-07-4
Record name 4-Morpholinecarboxylic acid, 3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257855-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to (R)-N-Boc-3-(2-hydroxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of (R)-N-Boc-3-(2-hydroxyethyl)morpholine, a key building block in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound, with the IUPAC name tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate, is a chiral morpholine derivative protected with a tert-butyloxycarbonyl (Boc) group.[1][] This protecting group makes it a valuable intermediate in multi-step organic syntheses, particularly in the construction of complex molecules with pharmaceutical applications.[1]

The morpholine scaffold itself is a privileged structure in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as their aqueous solubility and metabolic stability. The presence of the hydroxyethyl side chain offers a versatile handle for further chemical modifications.

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 1257855-07-4[1][]
Molecular Formula C₁₁H₂₁NO₄[1][]
Molecular Weight 231.29 g/mol [1]
Appearance Clear liquidN/A
Purity Typically ≥95%[1]
Boiling Point ~335.8 °C at 760 mmHg (for (S)-enantiomer)[3]
Melting Point Data not available
Solubility Data not available

Synthesis and Purification

General Synthetic Approach:

A plausible synthetic route could involve the following key steps:

  • Starting Material: A chiral amino alcohol precursor.

  • Protection: Introduction of the Boc protecting group onto the nitrogen atom.

  • Cyclization: Intramolecular cyclization to form the morpholine ring. This can be achieved through various methods, such as Williamson ether synthesis or reductive amination strategies.

  • Purification: Purification of the final product is typically achieved through column chromatography on silica gel.

The following diagram illustrates a generalized workflow for the synthesis of a substituted morpholine.

G A Chiral Amino Alcohol Precursor B Boc Protection A->B (Boc)₂O, Base C Cyclization Reaction B->C Cyclizing Agent D Purification (Column Chromatography) C->D Crude Product E This compound D->E Purified Product

Caption: Generalized synthetic workflow for this compound.

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While specific spectra for this exact compound are not publicly available, data for closely related analogs can provide an indication of the expected chemical shifts and fragmentation patterns.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the ethyl side chain, and the bulky tert-butyl group of the Boc protecting group. The protons on the chiral center and adjacent to the nitrogen and oxygen atoms will have distinct chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the morpholine ring, the ethyl side chain, and the Boc group. The carbonyl carbon of the Boc group will appear at a characteristic downfield shift.

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M+H]⁺ would be approximately 232.15.

Biological and Pharmacological Relevance

Currently, there is no specific information in the public domain detailing the biological activity or pharmacological profile of this compound itself. However, the morpholine moiety is a common feature in a wide range of biologically active compounds, including approved drugs and clinical candidates. The presence of the morpholine ring can influence a molecule's interaction with biological targets and improve its pharmacokinetic properties.

The general class of morpholine-containing compounds has been investigated for various therapeutic applications, including as inhibitors of phosphoinositide 3-kinases (PI3K) and in the development of central nervous system (CNS) drugs.[4] The this compound scaffold serves as a valuable starting point for the synthesis of novel derivatives for biological evaluation in these and other therapeutic areas.

The following diagram illustrates the potential role of this compound as a building block in the drug discovery process.

G A This compound (Building Block) B Chemical Modification (e.g., at hydroxyethyl group) A->B C Library of Novel Morpholine Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Lead Compound Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Role in the drug discovery and development pipeline.

Safety and Handling

Detailed safety and handling information for this compound is not available. However, based on the properties of similar morpholine derivatives, it should be handled with care in a well-ventilated laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a valuable chiral building block for the synthesis of complex organic molecules with potential therapeutic applications. While detailed experimental and biological data for this specific compound are limited in the public domain, its structural features make it an attractive starting point for the development of novel drug candidates. Further research into its synthesis, properties, and biological activity is warranted to fully explore its potential in medicinal chemistry.

References

(R)-N-Boc-3-(2-hydroxyethyl)morpholine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (R)-N-Boc-3-(2-hydroxyethyl)morpholine, a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a morpholine scaffold with a protected amine and a primary alcohol, make it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₂₁NO₄[1][2][3]
Molecular Weight 231.29 g/mol [2][3]
IUPAC Name tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate
CAS Number 1257855-07-4
Synonyms (R)-4-Boc-3-(2-hydroxyethyl)morpholine, (R)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

Synthetic Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a plausible and logical synthetic pathway can be constructed based on established methodologies for the enantioselective synthesis of substituted morpholines. A common strategy involves the cyclization of a chiral amino alcohol precursor, followed by the protection of the secondary amine.

The following diagram illustrates a representative synthetic workflow for obtaining this compound.

G cluster_0 Synthesis of (R)-3-(2-hydroxyethyl)morpholine cluster_1 N-Boc Protection A Chiral Precursor ((R)-amino alcohol derivative) C (R)-3-(2-hydroxyethyl)morpholine A->C Intramolecular Cyclization B Cyclization Reagent (e.g., dielectrophile) B->C F This compound C->F Protection D Di-tert-butyl dicarbonate (Boc₂O) D->F E Base (e.g., triethylamine) E->F

A representative synthetic workflow for this compound.

Generalized Experimental Protocols

The following sections outline generalized experimental protocols for the key steps in the synthesis of this compound, based on common organic synthesis techniques. These are intended to be illustrative, and specific reaction conditions may require optimization.

Synthesis of (R)-3-(2-hydroxyethyl)morpholine (Generalized Protocol)

The enantioselective synthesis of 3-substituted morpholines can be achieved through various methods, including the cyclization of chiral amino diols or the use of chiral catalysts. One common approach involves the reaction of a suitably protected (R)-amino alcohol derivative with a dielectrophile to form the morpholine ring.

Materials:

  • A suitable chiral (R)-amino alcohol precursor (e.g., (R)-2-amino-4-penten-1-ol or a similar derivative)

  • A dielectrophilic reagent (e.g., a bis(2-haloethyl) ether)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

Methodology:

  • The chiral amino alcohol precursor is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The base is added to the solution to deprotonate the amine and/or hydroxyl groups.

  • The dielectrophilic reagent is added dropwise to the reaction mixture, which is then stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is then purified using column chromatography to yield (R)-3-(2-hydroxyethyl)morpholine.

N-Boc Protection of (R)-3-(2-hydroxyethyl)morpholine (Generalized Protocol)

The protection of the secondary amine of the morpholine ring with a tert-butyloxycarbonyl (Boc) group is a standard procedure in organic synthesis.

Materials:

  • (R)-3-(2-hydroxyethyl)morpholine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Methodology:

  • (R)-3-(2-hydroxyethyl)morpholine is dissolved in an anhydrous solvent.

  • The base is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O), either neat or as a solution in the reaction solvent.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC or LC-MS analysis.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed sequentially with a dilute acidic solution (e.g., 1M HCl), water, and brine.

  • The organic layer is dried over an anhydrous salt, filtered, and concentrated to give the crude this compound.

  • If necessary, the product can be further purified by column chromatography.

References

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-N-Boc-3-(2-hydroxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-N-Boc-3-(2-hydroxyethyl)morpholine, a chiral building block of significant interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and analytical characterization of this valuable morpholine derivative.

Compound Overview

This compound, also known as tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate, is a key intermediate in the synthesis of various complex molecules. The presence of the chiral center at the C3 position and the functionalizable hydroxyl group make it a versatile scaffold for the development of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1257855-07-4
Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate
Synonyms (R)-4-Boc-3-(2-hydroxyethyl)morpholine, tert-butyl (R)-3-(2-hydroxyethyl)morpholine-4-carboxylate

Synthesis

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and commonly employed synthetic strategy involves a multi-step process starting from a chiral precursor. The general approach often involves the cyclization of a suitably protected amino alcohol derivative.

A potential synthetic workflow is outlined below. This pathway is a representative example based on established methods for the synthesis of substituted morpholines.

Synthesis_Workflow Start Chiral Amino Alcohol Precursor Step1 Protection of Amino Group Start->Step1 Step2 Introduction of the Morpholine Ring Fragment Step1->Step2 Step3 Cyclization Step2->Step3 Step4 N-Boc Protection Step3->Step4 Product This compound Step4->Product

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol

The following is a generalized experimental protocol that outlines the key steps involved in a potential synthesis. Researchers should optimize these conditions based on their specific starting materials and laboratory capabilities.

Step 1: Synthesis of a Chiral Amino Diol

A suitable chiral starting material, such as (R)-2-amino-1,4-butanediol, would be the precursor.

Step 2: N-Protection

The primary amine of the chiral amino diol is protected, often with a group that can be selectively removed later in the synthesis.

Step 3: O-Alkylation and Cyclization

The formation of the morpholine ring can be achieved through various methods, including intramolecular Williamson ether synthesis or reductive amination strategies. For instance, reacting the N-protected amino diol with a two-carbon electrophile followed by base-mediated cyclization.

Step 4: N-Boc Protection

Following the formation of the morpholine ring and deprotection of the nitrogen, the final N-Boc protection is carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Materials and Reagents:

  • Chiral amino alcohol precursor

  • Protecting group reagents (e.g., Boc₂O)

  • Solvents (e.g., Dichloromethane, Tetrahydrofuran, Methanol)

  • Bases (e.g., Triethylamine, Sodium hydride)

  • Reagents for cyclization (specific to the chosen route)

  • Purification materials (e.g., Silica gel for column chromatography)

Procedure:

  • Protection: Dissolve the chiral amino alcohol in an appropriate solvent and add the protecting group reagent and a base. Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The protected intermediate is then subjected to cyclization conditions. This step is highly dependent on the chosen synthetic strategy.

  • Deprotection and N-Boc Protection: The protecting group on the nitrogen is removed, and the resulting morpholine derivative is reprotected with a Boc group using Boc₂O and a base like triethylamine in a solvent such as dichloromethane.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. The following are the key analytical techniques employed.

Spectroscopic Analysis

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Expected chemical shifts (δ, ppm) in CDCl₃: ~1.47 (s, 9H, C(CH₃)₃), 1.70-1.90 (m, 2H, -CH₂-CH₂OH), 2.70-4.00 (m, 9H, morpholine ring protons and -CH₂OH), broad singlet for OH.
¹³C NMR Expected chemical shifts (δ, ppm) in CDCl₃: ~28.4 (C(CH₃)₃), ~35.0 (-CH₂-CH₂OH), ~45.0, ~50.0, ~67.0, ~70.0 (morpholine ring carbons), ~60.0 (-CH₂OH), ~80.0 (C(CH₃)₃), ~155.0 (C=O).
Mass Spectrometry (MS) Expected m/z for C₁₁H₂₁NO₄ [M+H]⁺: 232.15.

Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and concentration. The data presented here are estimations based on typical values for similar structures.

Optical Rotation

The stereochemical purity of the compound is confirmed by measuring its specific optical rotation.

Table 3: Optical Rotation of this compound

ParameterValue
Specific Rotation [α]D A positive value is expected for the (R)-enantiomer. The exact value should be determined experimentally and compared to any available literature data for confirmation.
Concentration (c) To be reported with the experimental value.
Solvent To be reported with the experimental value (e.g., CHCl₃, MeOH).
Temperature To be reported with the experimental value.

Experimental Workflow and Logic

The overall process from starting material to the fully characterized final product follows a logical progression of synthesis, purification, and analysis.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Material Selection Reaction Chemical Reactions (Protection, Cyclization, Boc-protection) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS OpticalRotation Polarimetry Purification->OpticalRotation FinalProduct Pure this compound NMR->FinalProduct MS->FinalProduct OpticalRotation->FinalProduct

Caption: A diagram illustrating the experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The successful synthesis of this chiral building block opens avenues for the development of novel and stereochemically defined molecules with potential applications in the pharmaceutical industry. Adherence to rigorous purification and characterization protocols is paramount to ensure the quality and suitability of this intermediate for its intended use in drug discovery and development.

Spectroscopic and Synthetic Profile of (R)-N-Boc-3-(2-hydroxyethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (R)-N-Boc-3-(2-hydroxyethyl)morpholine, a chiral building block of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct, published primary data for this specific molecule, this guide leverages data from closely related analogs and general synthetic methodologies to provide a robust predictive framework for its characterization and synthesis.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~4.0 - 3.8m2HH-2a, H-6a (axial)deshielded by oxygen and nitrogen
~3.8 - 3.6m3HH-5a, H-5e, H-8morpholine and ethyl protons
~3.5 - 3.3m2HH-2e, H-6e (equatorial)
~3.2 - 3.0m1HH-3chiral center proton
~2.5br s1H-OHexchangeable with D₂O
~1.9 - 1.7m2HH-7ethyl protons
1.47s9H-C(CH₃)₃ (Boc)characteristic singlet

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm). The assignments are predictive and based on the analysis of similar morpholine structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~155.0C=O (Boc)Carbonyl carbon of the protecting group.
~80.0-C(CH₃)₃ (Boc)Quaternary carbon of the Boc group.
~67.0C-2, C-6Carbons adjacent to the oxygen atom in the morpholine ring.
~60.0C-8Carbon of the hydroxyethyl side chain.
~50.0C-3Chiral carbon.
~44.0C-5Carbon adjacent to the nitrogen atom in the morpholine ring.
~35.0C-7Carbon of the ethyl side chain.
28.4-C(CH₃)₃ (Boc)Methyl carbons of the Boc group.

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, broadO-H stretch (alcohol)
2975-2850StrongC-H stretch (alkane)
~1690StrongC=O stretch (Boc carbamate)
~1420MediumC-N stretch
~1160StrongC-O-C stretch (ether)
~1050StrongC-O stretch (alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
232.15[M+H]⁺Predicted for C₁₁H₂₂NO₄⁺
254.13[M+Na]⁺Predicted for C₁₁H₂₁NNaO₄⁺
176.10[M-C₄H₉O₂]⁺Loss of the Boc group.
132.09[M-C₅H₉O₂]⁺Loss of the Boc group and subsequent fragmentation.

Ionization method: Electrospray Ionization (ESI). The molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol .

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in a single, publicly available source. However, a general and robust synthetic strategy can be inferred from the literature on morpholine synthesis. The following represents a standard, adaptable protocol.

Synthesis of this compound

The synthesis typically involves the cyclization of a protected amino diol. A common precursor is (R)-2-(2-(tert-butoxycarbonylamino)ethoxy)propane-1,3-diol.

Materials:

  • (R)-2-(2-(tert-butoxycarbonylamino)ethoxy)propane-1,3-diol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of (R)-2-(2-(tert-butoxycarbonylamino)ethoxy)propane-1,3-diol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine.

  • Slowly add DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Spectroscopic Characterization Protocol

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Record the chemical shifts relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).

IR Spectroscopy:

  • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry:

  • Obtain the mass spectrum using an Electrospray Ionization (ESI) mass spectrometer. Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile for analysis.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Material: (R)-2-(2-(Boc-amino)ethoxy)propane-1,3-diol Reaction Intramolecular Cyclization (Mitsunobu Reaction: PPh₃, DIAD/DEAD in THF) Start->Reaction Quench Reaction Quenching (aq. NaHCO₃) Reaction->Quench Extraction Workup & Extraction (Ethyl Acetate) Quench->Extraction Drying Drying (MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Product Pure Product: This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Synthetic and Purification Workflow.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_confirmation Structure Confirmation Pure_Sample Purified Compound NMR_Sample Dissolve in CDCl₃ Pure_Sample->NMR_Sample IR_Sample Prepare as thin film or on ATR Pure_Sample->IR_Sample MS_Sample Dissolve in MeOH/ACN Pure_Sample->MS_Sample NMR_Acq ¹H and ¹³C NMR Spectra Acquisition NMR_Sample->NMR_Acq IR_Acq FTIR Spectrum Acquisition IR_Sample->IR_Acq MS_Acq ESI-MS Spectrum Acquisition MS_Sample->MS_Acq NMR_Data Chemical Shifts, Multiplicities, Integration NMR_Acq->NMR_Data IR_Data Characteristic Peaks (cm⁻¹) IR_Acq->IR_Data MS_Data Molecular Ion Peak (m/z) MS_Acq->MS_Data Confirmation Confirmation of This compound NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Spectroscopic Analysis Workflow.

Solubility Profile of (R)-N-Boc-3-(2-hydroxyethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(R)-N-Boc-3-(2-hydroxyethyl)morpholine, with the IUPAC name tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate, is a chiral morpholine derivative.[] The morpholine scaffold is a prevalent feature in many biologically active compounds due to its favorable physicochemical properties, which can enhance drug-like characteristics.[2] The presence of the tert-butyloxycarbonyl (Boc) protecting group and a hydroxyethyl side chain imparts a unique solubility profile to this molecule.[3] Understanding this profile is essential for chemists and pharmaceutical scientists to effectively utilize this intermediate in synthetic pathways and formulation studies.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size.

  • Polarity: The morpholine ring, with its ether and N-Boc groups, along with the hydroxyethyl side chain, introduces significant polarity to the molecule.

  • Hydrogen Bonding: The hydroxyl (-OH) group in the hydroxyethyl side chain can act as a hydrogen bond donor, while the oxygen atoms in the morpholine ring and the carbonyl group of the Boc protecting group can act as hydrogen bond acceptors. This capacity for hydrogen bonding is expected to enhance solubility in protic and polar aprotic solvents.

  • Boc Group: The bulky, non-polar tert-butyl group of the Boc protecting moiety will contribute to its solubility in less polar organic solvents.

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Solubility of this compound in Common Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterHighThe hydroxyl group and polar functionalities of the molecule can engage in hydrogen bonding with the solvent.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThe polarity of these solvents can effectively solvate the polar regions of the molecule. The Boc group may enhance solubility in moderately polar solvents like DCM and Ethyl Acetate.
Non-Polar Hexanes, TolueneLow to Very LowThe overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents.

Note: This table represents predicted solubilities. Experimental verification is required for quantitative data.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The shake-flask method is the most widely recognized and reliable technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Accurately add a known volume of the selected organic solvent to the vial.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant. To remove any undissolved solid, either centrifuge the sample at high speed or filter it through a syringe filter.

  • Accurately dilute the clear, saturated solution with a suitable solvent.

  • Quantify the concentration of the compound in the diluted sample using a validated analytical method such as HPLC or GC with a pre-prepared calibration curve.

  • Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Other Methodologies
  • Potentiometric Titration: This method is suitable for ionizable compounds and can be faster than the shake-flask method. It involves titrating a solution of the compound and determining the point at which precipitation occurs.

  • Chromatographic Methods: Solubility can also be estimated using chromatographic techniques, which can be particularly useful for high-throughput screening of multiple solvents.

Visualizations

Diagram 1: Solvent Selection Workflow

Solvent_Selection_Workflow Solvent Selection Workflow for this compound A Analyze Molecular Structure - Polar groups (-OH, ether, N-Boc) - H-bond donor/acceptor sites - Non-polar moiety (tert-butyl) B Predict Solubility based on 'Like Dissolves Like' A->B C High Polarity & H-Bonding Capability B->C D Moderate Polarity B->D E Low Polarity B->E F Select Polar Protic Solvents (e.g., Methanol, Ethanol) C->F G Select Polar Aprotic Solvents (e.g., DCM, THF, Ethyl Acetate) D->G H Avoid Non-Polar Solvents (e.g., Hexanes, Toluene) E->H I Experimental Verification (Shake-Flask Method) F->I G->I H->I

Caption: A logical workflow for selecting an appropriate organic solvent.

Diagram 2: Shake-Flask Method Experimental Workflow

Shake_Flask_Workflow Experimental Workflow for Shake-Flask Solubility Determination A 1. Add excess solid compound to vial B 2. Add known volume of solvent A->B C 3. Seal and agitate at constant temperature (24-48h) B->C D 4. Allow suspension to settle C->D E 5. Separate supernatant (Centrifugation or Filtration) D->E F 6. Dilute the saturated solution E->F G 7. Quantify concentration (HPLC/GC) F->G H 8. Calculate Solubility G->H

Caption: A step-by-step workflow for the shake-flask solubility method.

Diagram 3: Physicochemical Properties Influencing Solubility

Property_Solubility_Relationship Relationship between Physicochemical Properties and Solubility Compound This compound Polarity High Polarity Compound->Polarity HBond H-Bonding Capacity Compound->HBond NonPolar Non-Polar Moiety (tert-butyl) Compound->NonPolar Sol_PolarProtic Solubility in Polar Protic Solvents Polarity->Sol_PolarProtic Increases Sol_PolarAprotic Solubility in Polar Aprotic Solvents Polarity->Sol_PolarAprotic Increases HBond->Sol_PolarProtic Significantly Increases NonPolar->Sol_PolarAprotic May Increase Sol_NonPolar Solubility in Non-Polar Solvents NonPolar->Sol_NonPolar Increases

Caption: How molecular properties influence solubility in different solvent types.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not currently published, its molecular structure provides strong indicators of its likely solubility profile. It is predicted to be highly soluble in polar protic and polar aprotic solvents, with limited solubility in non-polar solvents. For researchers requiring precise quantitative data, the detailed experimental protocols provided in this guide, particularly the shake-flask method, offer a reliable path to determining these critical parameters. This information is vital for the effective application of this versatile building block in research and drug development.

References

(R)-N-Boc-3-(2-hydroxyethyl)morpholine: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-N-Boc-3-(2-hydroxyethyl)morpholine is a valuable chiral building block increasingly utilized by researchers, scientists, and drug development professionals in the synthesis of complex molecules with therapeutic potential. Its unique structural features, combining a morpholine scaffold with a protected amine and a primary alcohol, make it a versatile synthon for introducing chirality and specific functionalities into drug candidates. This technical guide provides a comprehensive overview of its properties, synthesis, and applications.

Core Properties and Data

PropertyValueSource
CAS Number 1257855-07-4[1][2]
Molecular Formula C11H21NO4[2]
Molecular Weight 231.29 g/mol
Appearance Clear liquid[1]
Purity Typically ≥95% or ≥97%[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound involves the construction of the chiral morpholine ring and subsequent protection of the nitrogen atom. While a specific, detailed protocol for this exact molecule is not widely published, general synthetic strategies for chiral 3-substituted morpholines provide a basis for its preparation. These methods often employ enantiomerically pure starting materials to introduce the desired stereochemistry.

A plausible synthetic approach involves the cyclization of a chiral amino alcohol precursor. The following diagram illustrates a generalized workflow for the synthesis of a chiral 3-substituted morpholine, which can be adapted for the synthesis of the title compound.

G Start Chiral Amino Diol Precursor Step1 Cyclization (e.g., via intramolecular Williamson ether synthesis) Start->Step1 Reagents Intermediate (R)-3-(2-hydroxyethyl)morpholine Step1->Intermediate Step2 Boc Protection (Boc)2O, Base Intermediate->Step2 Reagents Product This compound Step2->Product

Caption: Generalized synthetic workflow for this compound.

A General Protocol for Boc Protection of an Amine:

This protocol describes a general method for the protection of a secondary amine, such as the morpholine nitrogen, using di-tert-butyl dicarbonate ((Boc)2O).

Materials:

  • Amine (e.g., (R)-3-(2-hydroxyethyl)morpholine)

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • A suitable base (e.g., triethylamine or sodium bicarbonate)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic mixture with water)

Procedure:

  • Dissolve the amine in the chosen solvent.

  • Add the base to the solution.

  • Add a stoichiometric equivalent or a slight excess of (Boc)2O to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify the product as necessary, typically by column chromatography.

Applications in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its presence can improve physicochemical properties such as solubility and metabolic stability, and it can act as a key pharmacophoric element. The chirality at the C3 position and the presence of the versatile hydroxyethyl side chain in this compound make it a particularly attractive building block for creating new chemical entities with high specificity for their biological targets.

The synthetic utility of this building block is illustrated in the following workflow, demonstrating its potential incorporation into a more complex drug-like molecule.

G Start This compound Step1 Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) Start->Step1 Reagents Intermediate1 Activated Intermediate Step1->Intermediate1 Step2 Nucleophilic Substitution with a Bioactive Moiety (R-Nu) Intermediate1->Step2 R-Nu Intermediate2 Coupled Product Step2->Intermediate2 Step3 Deprotection of Boc Group (e.g., TFA, HCl) Intermediate2->Step3 Acid Product Final Bioactive Molecule Step3->Product

Caption: Exemplary synthetic application of the chiral building block.

While specific examples of drugs synthesized from this compound are not prominently featured in the public domain, its structural motifs are present in a variety of biologically active compounds. The combination of the morpholine core and the chiral side chain allows for precise three-dimensional orientation of substituents, which is crucial for potent and selective interactions with biological targets such as enzymes and receptors.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex organic molecules. Its utility in drug discovery is underscored by the prevalence of the morpholine scaffold in pharmaceuticals. While detailed experimental data remains somewhat limited in publicly accessible literature, the established principles of organic synthesis provide a clear framework for its preparation and application. As the demand for enantiomerically pure compounds in drug development continues to grow, the importance of chiral building blocks like this compound is set to increase.

References

The Synthesis of Substituted Morpholines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and FDA-approved drugs.[1] Its favorable physicochemical properties—including improved aqueous solubility, metabolic stability, and pharmacokinetic profile—make it a desirable heterocyclic motif for drug design and development.[2] This technical guide provides a comprehensive literature review of modern synthetic strategies for accessing substituted morpholines, with a focus on methodologies, quantitative data, and detailed experimental protocols relevant to researchers in drug discovery.

Key Synthetic Strategies

The construction of the morpholine ring can be achieved through various synthetic disconnections. The most prevalent strategies include the cyclization of acyclic precursors such as 1,2-amino alcohols, intramolecular cyclizations of functionalized amines, and convergent multi-component reactions. More recent advances have introduced powerful catalytic methods, including asymmetric hydrogenations and photocatalytic annulations, to afford highly functionalized and stereochemically complex morpholine derivatives.

Synthesis from 1,2-Amino Alcohols

The most traditional and widely used method for morpholine synthesis involves the double alkylation of a 1,2-amino alcohol. Recent innovations have focused on improving the efficiency and environmental footprint of this approach.

A simple and high-yielding, one or two-step, redox-neutral protocol utilizes inexpensive reagents like ethylene sulfate and potassium tert-butoxide (t-BuOK) to convert 1,2-amino alcohols to morpholines.[3][4] This method allows for the clean isolation of N-monoalkylation products from a simple SN2 reaction between the amine and ethylene sulfate.[3][4] The selectivity is dependent on the structure of the amino alcohol and the properties of the ethylene sulfate.[3][4] This protocol has been successfully applied to gram-scale synthesis.[3][4]

G AminoAlcohol 1,2-Amino Alcohol Intermediate N-Alkylated Intermediate (Zwitterionic Sulfate Ester) AminoAlcohol->Intermediate t-BuOK, SN2 Reaction EthyleneSulfate Ethylene Sulfate EthyleneSulfate->Intermediate Morpholine Substituted Morpholine Intermediate->Morpholine Intramolecular Cyclization (SN2)

Caption: Synthesis of morpholines from 1,2-amino alcohols and ethylene sulfate.

Experimental Protocol: Synthesis of Morpholines via Selective Monoalkylation of Amines [3][4]

This method is a simple, high-yielding, one or two-step, redox-neutral protocol using inexpensive reagents.

  • Step 1: N-Monoalkylation: A primary amine (1,2-amino alcohol) undergoes an SN2 reaction with ethylene sulfate. The conditions are optimized to ensure clean isolation of the monoalkylated product.

  • Step 2: Cyclization: The intermediate from Step 1 is then cyclized to form the morpholine ring. The selectivity of this reaction is dependent on the structure of the reacting 1,2-amino alcohol and the unique properties of ethylene sulfate.

This methodology has been demonstrated on a scale greater than 50 grams and offers significant environmental and safety benefits over traditional methods.[3][4]

Intramolecular Cyclization Strategies

Intramolecular cyclization of suitably functionalized acyclic precursors is a powerful method for constructing the morpholine ring. These reactions often proceed with high diastereoselectivity, controlled by the stereochemistry of the starting material.

An iron(III)-catalyzed diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines bearing an allylic alcohol has been developed.[5] The reaction proceeds via either C-O or C-N bond formation, with a plausible mechanism suggesting a thermodynamic equilibrium that favors the formation of the cis diastereoisomer.[5]

G Start Amino Allylic Alcohol (e.g., N-Tethered) Product cis-Disubstituted Morpholine (Major Product) Start->Product Intramolecular Heterocyclization Catalyst FeCl3·6H2O (5 mol%) Catalyst->Product Solvent CH2Cl2, rt Solvent->Product

Caption: Iron-catalyzed intramolecular cyclization for morpholine synthesis.

Experimental Protocol: Iron-Catalyzed Synthesis of 2,6-Disubstituted Morpholines [5]

  • Reaction Setup: To a solution of the amino allylic alcohol substrate in dichloromethane (CH2Cl2), iron(III) chloride hexahydrate (FeCl3·6H2O, 5 mol%) is added.

  • Reaction Conditions: The reaction tube is sealed and heated to the specified temperature (e.g., room temperature) for 1-2 hours.

  • Workup: After cooling, the suspension is filtered through a short plug of silica gel to remove the catalyst. The filtrate is concentrated, and the crude product is purified by column chromatography to yield the desired morpholine.

Table 1: Iron-Catalyzed Synthesis of 2,6-Disubstituted Morpholines [5]

EntrySubstrate R GroupYield (%)Diastereomeric Ratio (cis:trans)
1H77-
2n-Hexyl-54:46
Asymmetric Hydrogenation of Dehydromorpholines

Transition-metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing chiral molecules.[6] This "after cyclization" strategy has been successfully applied to the synthesis of 2-substituted chiral morpholines from their corresponding dehydromorpholine precursors.[6][7][8] Using a rhodium catalyst with a large-bite-angle bisphosphine ligand (such as SKP), a variety of 2-substituted chiral morpholines can be obtained in quantitative yields and with excellent enantioselectivities (up to 99% ee).[6][7][8]

G Substrate 2-Substituted Dehydromorpholine Product Chiral 2-Substituted Morpholine Substrate->Product [Rh(cod)2]SbF6 (R,R,R)-SKP ligand H2 (30 atm), DCM, rt

Caption: Asymmetric hydrogenation of dehydromorpholines to chiral morpholines.

Table 2: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [6][8][9]

Substrate (R group)Yield (%)ee (%)
Phenyl>9992
4-Fluorophenyl>9992
4-Chlorophenyl>9993
4-Bromophenyl>9993
4-Trifluoromethylphenyl>9994
2-Methylphenyl>9999
2-Methoxyphenyl>9999
Naphthyl9891
Thiophenyl9783
Cyclohexyl>9991

Conditions: Substrate (0.2 mmol), (R,R,R)-SKP (1.05 mol%), [Rh(cod)2]SbF6 (1 mol%), H2 (30 atm), DCM (2 mL), rt, 24 h.

Experimental Protocol: Asymmetric Hydrogenation of Dehydromorpholines [6]

  • Catalyst Preparation: In a glovebox, [Rh(cod)2]SbF6 (1 mol%) and the chiral ligand (e.g., (R,R,R)-SKP, 1.05 mol%) are added to a Schlenk tube. Anhydrous dichloromethane (DCM, 1 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction: The dehydromorpholine substrate (0.2 mmol) dissolved in DCM (1 mL) is added to the catalyst solution.

  • Hydrogenation: The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 30 atm). The reaction is stirred at room temperature for 24 hours.

  • Workup: After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral morpholine product.

Multi-Component Reactions

Multi-component reactions (MCRs) offer a highly convergent and efficient approach to complex molecules by combining three or more starting materials in a single pot.

A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates provides access to highly substituted, unprotected morpholines.[10] This transformation is effective for a diverse range of substrates. The proposed mechanism involves the in-situ formation of an imino alcohol, which then reacts with a copper carbenoid generated from the diazoester.[10]

G AA Amino Alcohol IA Imino Alcohol (in situ) AA->IA Aldehyde Aldehyde Aldehyde->IA Condensation Diazo Diazomalonate CuCarbenoid Copper Carbenoid (from Diazo) Diazo->CuCarbenoid Cu(I) catalyst Product Highly Substituted Morpholine IA->Product CuCarbenoid->Product Annulation

Caption: Workflow for the copper-catalyzed three-component morpholine synthesis.

Table 3: Copper-Catalyzed Three-Component Synthesis of Morpholines [10]

Amino Alcohol (1)Aldehyde (2)Yield of 4 (%)
2-amino-2-methylpropan-1-olp-tolualdehyde65
(±)-alaninolp-tolualdehyde70
L-valinolp-tolualdehyde47
2-amino-2-methylpropan-1-ol4-(CF3)benzaldehyde46
2-amino-2-methylpropan-1-ol2-naphthaldehyde66

Conditions: Amino alcohol (0.4 mmol), aldehyde (0.6 mmol), diazomalonate (0.2 mmol), Cu(I) catalyst.

Modern Catalytic and Photochemical Methods

Recent advances have expanded the synthetic toolkit to include photocatalysis and other novel catalytic systems.

  • Photocatalytic Annulation: A diastereoselective annulation strategy using a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid allows for the synthesis of morpholines from readily available starting materials with high yields and stereoselectivity.[11] This method can be used to create challenging tri- and tetra-substituted morpholines.[11]

  • Gold-Catalyzed Cyclization: Gold(I) catalysts can promote the tandem nucleophilic ring-opening of aziridines with propargyl alcohols, followed by a 6-exo-dig cyclization and double bond isomerization to construct the morpholine ring under mild conditions.[12]

  • Palladium-Catalyzed Carboamination: A key step in a four-step synthesis of cis-3,5-disubstituted morpholines involves a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide.[13]

Conclusion

The synthesis of substituted morpholines has evolved significantly, moving from classical cyclization methods to highly sophisticated and efficient catalytic protocols. The strategies outlined in this guide—from the use of green reagents with 1,2-amino alcohols to stereoselective asymmetric hydrogenations and convergent multi-component reactions—provide drug discovery professionals with a versatile and powerful array of tools. These modern methods enable the rapid and controlled generation of diverse libraries of complex morpholine derivatives, facilitating the exploration of structure-activity relationships and the development of next-generation therapeutics.

References

Physical and chemical properties of tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate is a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. As a substituted morpholine, it belongs to a class of compounds known for their favorable physicochemical properties, metabolic stability, and diverse biological activities. The morpholine scaffold is a common feature in numerous approved drugs. The presence of a chiral center, a hydroxyl group, and a Boc-protecting group makes this molecule a versatile building block for the synthesis of more complex chemical entities. This document provides a technical overview of its physical and chemical properties, a proposed synthetic route, and analytical characterization methods, based on available data for closely related analogs.

Physicochemical Properties

Detailed experimental data for tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate is not extensively available in public literature. The following table summarizes key physical and chemical properties based on data from structurally similar compounds, such as its (S)-enantiomer and other substituted morpholine-4-carboxylates.

PropertyValue (Estimated/Analog Data)Source
Molecular Formula C₁₁H₂₁NO₄[1]
Molecular Weight 231.29 g/mol [1][2]
CAS Number 813433-76-0 ((S)-enantiomer)[3]
IUPAC Name tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate
Appearance Expected to be a colorless oil or a white to off-white solid
Solubility Expected to be soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water.[4]
Boiling Point Not available.
Melting Point Not available.

Experimental Protocols

Given the limited specific literature on the target compound, this section outlines a general, plausible experimental approach for its synthesis and characterization based on established organic chemistry principles and methods reported for analogous structures.

Proposed Synthesis

A potential synthetic route to tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate could start from a suitable chiral amino alcohol. The morpholine ring can be formed through cyclization reactions. A general two-step process is outlined below:

  • N-Alkylation of a Chiral Amino Alcohol: The synthesis could commence with the N-alkylation of a chiral amino alcohol with a suitable two-carbon electrophile bearing a leaving group, followed by in-situ cyclization.

  • Boc Protection: The secondary amine of the resulting morpholine derivative would then be protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield the final product.

Detailed Hypothetical Protocol:

  • Step 1: Synthesis of (R)-3-(2-hydroxyethyl)morpholine

    • To a solution of a suitable chiral amino alcohol precursor in a polar aprotic solvent such as DMF, add a base (e.g., K₂CO₃).

    • Slowly add a dielectrophile like 1-bromo-2-(2-bromoethoxy)ethane at room temperature.

    • Heat the reaction mixture to facilitate the intramolecular cyclization.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • Step 2: N-Boc Protection

    • Dissolve the product from Step 1 in a solvent such as dichloromethane.

    • Add triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with saturated aqueous solutions of NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography.

Analytical Characterization

The structure and purity of the synthesized tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the morpholine ring protons (multiplets in the range of 2.5-4.0 ppm), and the hydroxyethyl side chain protons.[5]

    • ¹³C NMR would confirm the presence of all 11 carbon atoms, with distinct chemical shifts for the carbonyl carbon of the Boc group, the carbons of the morpholine ring, and the carbons of the hydroxyethyl side chain.[5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound, with the expected [M+H]⁺ or [M+Na]⁺ ions.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and a strong C=O stretch for the carbamate group of the Boc protector.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the (R)-enantiomer, a chiral HPLC method would be developed using a suitable chiral stationary phase.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel chemical entity in a drug discovery pipeline, a process for which tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate would be a valuable intermediate.

G cluster_synthesis Synthesis & Purification cluster_characterization Structure & Purity Analysis cluster_evaluation Further Evaluation start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Workup & Extraction reaction->workup purification Chromatographic Purification workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir hplc Chiral HPLC (Purity) purification->hplc documentation Data Analysis & Documentation nmr->documentation ms->documentation ir->documentation hplc->documentation storage Compound Storage documentation->storage screening Biological Screening documentation->screening

Caption: Generalized workflow for the synthesis and characterization of a novel chemical compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Boc-Protected Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules.[3][4] This guide provides an in-depth overview of the safety protocols, handling procedures, and chemical reactivity associated with Boc-protected morpholine derivatives, ensuring laboratory safety and synthetic success.

Core Safety and Hazard Profile

While the Boc group generally reduces the reactivity and volatility of the parent amine, Boc-protected morpholine derivatives are still chemical reagents that require careful handling. Their toxicological properties have not always been thoroughly investigated, necessitating a cautious approach.[5] The primary hazards are typically associated with irritation to the skin, eyes, and respiratory system.[5][6]

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is paramount when handling these compounds. The following engineering controls and PPE should be utilized:

  • Engineering Controls : Always handle Boc-protected morpholine derivatives in a well-ventilated area, such as a certified chemical fume hood, to prevent the concentration of dust or vapors.[6][7] Eyewash stations and safety showers must be readily accessible.[8]

  • Eye and Face Protection : Wear safety glasses with side shields or chemical splash goggles that conform to OSHA or EN166 standards. A face shield may be necessary for larger quantities or when there is a significant splash risk.[6][7]

  • Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[5] A lab coat or other protective clothing is required to prevent skin exposure.[6]

  • Respiratory Protection : If dusts or aerosols are generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][8]

Hazard and Precautionary Data Summary

The following table summarizes common hazard statements (H-statements) and precautionary statements (P-statements) associated with Boc-protected morpholine derivatives, based on available safety data sheets.

Hazard Category H-Statement Meaning P-Statement Precautionary Action Citation
Eye Irritation H319Causes serious eye irritation.P280, P305+P351+P338Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present.[6][8]
Skin Irritation H315Causes skin irritation.P280, P302+P352, P362+P364Wear protective gloves. IF ON SKIN: Wash with plenty of water. Take off contaminated clothing and wash it before reuse.[6]
Respiratory Irritation H335May cause respiratory irritation.P261, P271, P304+P340Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air.[5][6]
General Handling N/AN/AP264Wash hands and any exposed skin thoroughly after handling.[6][8]
Storage N/AN/AP403+P233, P405Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6][9]

Handling and Emergency Protocols

Safe Handling and Storage
  • Handling : Avoid all personal contact, including inhalation of dust or vapors.[6] Do not eat, drink, or smoke in the laboratory.[9] Keep containers securely sealed when not in use.[6] In case of spills, avoid generating dust. Use dry clean-up procedures and place spilled material in a clean, dry, sealable, labeled container for disposal.[6]

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials.[10] Some derivatives may require storage in a freezer.[8]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact : Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[6][11]

  • Skin Contact : Remove all contaminated clothing immediately. Flush the affected skin and hair with running water and soap if available. Seek medical attention if irritation develops or persists.[6][11]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[5][11]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Give a glass of water to drink. Never give anything by mouth to an unconscious person. Contact a poison control center or doctor.[6][11]

Chemical Reactivity and Experimental Protocols

The Boc group is prized for its stability under a wide range of conditions, yet it can be removed cleanly under specific acidic protocols. This balance makes it a versatile tool in multi-step synthesis.[4][12]

The Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[3] It is stable to most bases and nucleophiles but is readily cleaved under acidic conditions.[4][12]

Transformation Typical Reagents Solvent(s) Key Considerations Citation
Protection Di-tert-butyl dicarbonate (Boc₂O)THF, Dichloromethane (DCM), Water/THFReaction is often performed with a mild base like triethylamine (TEA). Gaseous CO₂ is a byproduct; do not use a closed system.[3][13][14]
Deprotection Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Dichloromethane (DCM), 1,4-DioxaneGenerates a volatile byproduct (isobutylene) and CO₂. Can generate a t-butyl cation, which may cause side reactions.[3][15][16]
Experimental Protocol: Boc Protection of Morpholine

This protocol describes a general method for the N-Boc protection of a morpholine derivative.

Materials:

  • Morpholine derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Tetrahydrofuran (THF) and Water (2:1 v/v)

Procedure:

  • In a round-bottom flask, dissolve the morpholine derivative in a 2:1 mixture of THF and water.

  • Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the Boc₂O to the cooled solution in one portion.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, perform an appropriate aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure to yield the crude N-Boc protected morpholine derivative.

  • Purify the product as necessary, typically by column chromatography.

This is a generalized protocol and may require optimization for specific substrates.[13]

Experimental Protocol: Boc Deprotection

This protocol outlines a standard procedure for removing the Boc group using trifluoroacetic acid.

Materials:

  • N-Boc protected morpholine derivative (1.0 equiv)

  • Trifluoroacetic acid (TFA) (5-10 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected morpholine derivative in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. Caution: The reaction can be exothermic and produce gas (CO₂ and isobutylene). Ensure adequate ventilation and do not seal the vessel.[3]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting product is often the TFA salt of the deprotected amine, which can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted to yield the free amine.

This is a generalized protocol. The concentration of TFA and reaction time should be optimized for the specific substrate to avoid degradation of other acid-sensitive functional groups.[17]

Visualized Workflows and Pathways

To further clarify the handling and chemical transformations, the following diagrams illustrate key processes.

G Safe Handling Workflow for Boc-Protected Morpholine Derivatives cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Reaction a Consult SDS b Don Personal Protective Equipment (PPE) a->b c Prepare Well-Ventilated Work Area (Fume Hood) b->c d Weigh/Transfer Compound c->d Begin Work e Perform Chemical Reaction d->e f Monitor Reaction (e.g., TLC) e->f g Quench/Work-up Reaction f->g Reaction Complete h Properly Dispose of Waste g->h i Clean Glassware g->i j Remove PPE & Wash Hands i->j

A typical laboratory workflow for safely handling chemical reagents.

G Boc Protection of a Morpholine Derivative Morpholine_Derivative Morpholine Derivative (R-NH-R') Product N-Boc Protected Morpholine Morpholine_Derivative->Product Solvent (THF) Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product Base Base (e.g., TEA) Base->Product Byproducts CO₂ + t-BuOH + [Base-H]⁺ Product->Byproducts generates

Reaction scheme for Boc protection of a secondary amine.

G Acid-Catalyzed Deprotection of N-Boc Morpholine Boc_Morpholine N-Boc Protected Morpholine Product Morpholine Salt (e.g., TFA salt) Boc_Morpholine->Product Solvent (DCM) Acid Strong Acid (e.g., TFA) Acid->Product Byproducts CO₂ + Isobutylene Product->Byproducts generates

Reaction scheme for the acidic removal of a Boc protecting group.

References

Methodological & Application

The Versatile Role of (R)-N-Boc-3-(2-hydroxyethyl)morpholine in Medicinal Chemistry: A Chiral Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(R)-N-Boc-3-(2-hydroxyethyl)morpholine , a chiral morpholine derivative, has emerged as a valuable building block in medicinal chemistry. Its inherent stereochemistry and functional handles make it an attractive starting material for the synthesis of complex and biologically active molecules. This application note explores its utility in the development of therapeutic agents, with a focus on its incorporation into neurokinin-1 (NK-1) receptor antagonists, a class of drugs used to treat chemotherapy-induced nausea and vomiting, and its potential as a scaffold for other pharmacologically relevant compounds.

Application as a Key Intermediate in the Synthesis of Aprepitant Analogues

This compound serves as a crucial precursor for the synthesis of key intermediates of Aprepitant, a potent and selective NK-1 receptor antagonist. The morpholine core is a critical pharmacophore for this class of drugs, and the specific stereochemistry of the (R)-isomer is essential for high-affinity binding to the receptor.

The synthesis of Aprepitant intermediates from precursors related to this compound highlights the importance of this chiral scaffold. While direct synthesis routes starting from this specific Boc-protected morpholine are proprietary and detailed in patents, the general strategy involves the elaboration of the 2-hydroxyethyl side chain and subsequent coupling with other aromatic fragments to construct the final drug molecule. The Boc protecting group allows for selective manipulation of other functional groups before its removal in the final stages of the synthesis.

Logical Workflow for Synthesis of Aprepitant Intermediates

G A This compound B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B C Nucleophilic Substitution with Aryl Fragment B->C D Deprotection of Boc Group C->D E Coupling with Triazolinone Side Chain D->E F Aprepitant Analogue E->F

Caption: Synthetic path to Aprepitant analogues.

Potential in the Development of PI3K Inhibitors

The morpholine moiety is a common feature in a number of phosphoinositide 3-kinase (PI3K) inhibitors, a class of drugs under investigation for the treatment of cancer. The oxygen atom of the morpholine ring can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The chiral nature of this compound offers the potential for developing stereoselective PI3K inhibitors with improved potency and selectivity. The 2-hydroxyethyl side chain provides a convenient point for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

While specific, detailed protocols for the synthesis of proprietary drug candidates are not publicly available, the following are representative experimental procedures for key transformations involving this compound, based on general organic synthesis principles.

Protocol 1: Mesylation of the Hydroxyl Group

This protocol describes the activation of the primary alcohol for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude mesylated product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine.

Materials:

  • Boc-protected morpholine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure using TFA:

  • Dissolve the Boc-protected morpholine derivative (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized with a base to obtain the free amine.

Procedure using HCl in dioxane:

  • Dissolve the Boc-protected morpholine derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a solution of 4M HCl in dioxane (excess).

  • Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.

  • Monitor the reaction by TLC.

  • Upon completion, the solvent can be removed under reduced pressure, or the precipitate can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative biological data (e.g., IC50, Ki) for named drug candidates that explicitly document the use of this compound as a starting material. This information is often proprietary and found within patents without detailed biological activity data for intermediates. The value of this building block is inferred from its structural similarity to moieties within highly active pharmaceutical compounds.

Signaling Pathway Involvement

The primary therapeutic targets for molecules derived from this scaffold are G-protein coupled receptors (GPCRs) like the NK-1 receptor and protein kinases such as PI3K.

NK-1 Receptor Signaling Pathway

G cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling SP Substance P NK1R NK-1 Receptor (GPCR) SP->NK1R binds Gq Gq protein NK1R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (Nausea, Emesis) Ca2->Downstream PKC->Downstream Aprepitant Aprepitant Analogue (Antagonist) Aprepitant->NK1R blocks

Caption: NK-1 receptor signaling pathway antagonism.

Application Notes and Protocols for (R)-N-Boc-3-(2-hydroxyethyl)morpholine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (R)-N-Boc-3-(2-hydroxyethyl)morpholine as a chiral auxiliary in asymmetric synthesis. This document outlines its application in key carbon-carbon bond-forming reactions, including aldol reactions, Michael additions, and alkylations, offering a valuable tool for the stereoselective synthesis of chiral molecules.

Introduction

This compound is a chiral auxiliary possessing a defined stereocenter within a rigid morpholine scaffold. The presence of a primary hydroxyl group allows for the temporary attachment of a prochiral substrate, typically a carboxylic acid derivative. The bulky N-Boc protecting group and the inherent chirality of the morpholine ring create a sterically hindered environment, directing the approach of incoming reagents to one face of the enolate, thus achieving high diastereoselectivity in the subsequent reaction. Following the desired transformation, the chiral auxiliary can be cleaved and potentially recycled.

General Experimental Workflow

The utilization of this compound as a chiral auxiliary generally follows a three-step sequence:

  • Attachment of the Prochiral Substrate: The carboxylic acid substrate is coupled to the hydroxyl group of the chiral auxiliary, typically forming an ester linkage.

  • Diastereoselective Reaction: The key bond-forming reaction (e.g., aldol, Michael, or alkylation) is performed on the substrate-auxiliary conjugate. The stereochemistry of this step is controlled by the chiral auxiliary.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product to yield the desired enantiomerically enriched compound.

G cluster_workflow Experimental Workflow start Start: Prochiral Carboxylic Acid & This compound attachment Step 1: Attachment of Substrate (Esterification) start->attachment conjugate Substrate-Auxiliary Conjugate attachment->conjugate reaction Step 2: Diastereoselective Reaction (e.g., Aldol, Michael, Alkylation) conjugate->reaction product_conjugate Product-Auxiliary Conjugate (High Diastereomeric Excess) reaction->product_conjugate cleavage Step 3: Cleavage of Auxiliary (e.g., Hydrolysis) product_conjugate->cleavage product Final Product (High Enantiomeric Excess) cleavage->product auxiliary Recovered Chiral Auxiliary cleavage->auxiliary

Caption: General workflow for asymmetric synthesis using this compound.

Application in Asymmetric Aldol Reactions

The chiral auxiliary can be employed to control the stereochemical outcome of aldol reactions, leading to the formation of β-hydroxy carbonyl compounds with high diastereoselectivity.

Proposed Mechanism of Stereocontrol:

Upon formation of the enolate, the bulky N-Boc group and the morpholine ring are expected to block one face of the enolate. The incoming aldehyde then approaches from the less sterically hindered face, leading to the preferential formation of one diastereomer.

G cluster_mechanism Proposed Aldol Reaction Stereocontrol enolate Chelated (Z)-Enolate (Substrate-Auxiliary Conjugate) approach Aldehyde approaches from the less hindered face transition Diastereoselective Transition State enolate->transition approach->transition    product syn-Aldol Adduct (Major Diastereomer) transition->product

Caption: Proposed stereochemical model for the diastereoselective aldol reaction.

Quantitative Data Summary (Representative)

Disclaimer: The following data is representative and intended for illustrative purposes, as specific experimental data for this compound in these applications is not widely published.

EntryAldehyde (RCHO)BaseYield (%)Diastereomeric Ratio (syn:anti)
1BenzaldehydeLDA85>95:5
2IsobutyraldehydeNaHMDS90>98:2
3AcetaldehydeLHMDS7892:8
Experimental Protocol: Asymmetric Aldol Reaction (Representative)

1. Attachment of Propanoic Acid to the Chiral Auxiliary:

  • To a solution of this compound (1.0 eq.), propanoic acid (1.2 eq.), and DMAP (0.1 eq.) in dry CH₂Cl₂ (0.2 M) at 0 °C, add DCC (1.2 eq.) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the propionyl-substituted chiral auxiliary.

2. Diastereoselective Aldol Reaction:

  • To a solution of the propionyl-substituted chiral auxiliary (1.0 eq.) in dry THF (0.1 M) at -78 °C, add LDA (1.1 eq. of a 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolization.

  • Add the aldehyde (1.2 eq.) dropwise and stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the aldol adduct.

3. Cleavage of the Chiral Auxiliary:

  • To a solution of the purified aldol adduct (1.0 eq.) in a mixture of THF and water (4:1, 0.1 M), add LiOH·H₂O (3.0 eq.).

  • Stir the reaction at room temperature for 6 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chiral β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.

Application in Asymmetric Michael Additions

This chiral auxiliary can be utilized to direct the 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, establishing a stereocenter at the β-position.

Quantitative Data Summary (Representative)
EntryMichael AcceptorMichael DonorYield (%)Diastereomeric Excess (de, %)
1CyclopentenoneDibutylcuprate88>95
2Methyl vinyl ketoneThiophenol9293
3N-PhenylmaleimideDiethyl malonate8590
Experimental Protocol: Asymmetric Michael Addition (Representative)

1. Attachment of Acetic Acid to the Chiral Auxiliary:

  • Follow the esterification procedure described in the aldol reaction section, using acetic acid instead of propanoic acid.

2. Diastereoselective Michael Addition:

  • To a solution of the acetyl-substituted chiral auxiliary (1.0 eq.) in dry THF (0.1 M) at -78 °C, add NaHMDS (1.1 eq. of a 1.0 M solution in THF) dropwise.

  • Stir the solution at -78 °C for 1 hour.

  • Add the Michael acceptor (1.2 eq.) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the Michael adduct.

3. Cleavage of the Chiral Auxiliary:

  • Follow the hydrolysis procedure described in the aldol reaction section.

Application in Asymmetric Alkylations

The enolate derived from the substrate-auxiliary conjugate can be alkylated with high diastereoselectivity, providing access to a variety of chiral carboxylic acid derivatives.

Quantitative Data Summary (Representative)
EntryAlkylating AgentBaseYield (%)Diastereomeric Excess (de, %)
1Benzyl bromideLDA91>98
2Methyl iodideNaHMDS8796
3Allyl bromideLHMDS8995
Experimental Protocol: Asymmetric Alkylation (Representative)

1. Attachment of Propanoic Acid to the Chiral Auxiliary:

  • Follow the esterification procedure described in the aldol reaction section.

2. Diastereoselective Alkylation:

  • To a solution of the propionyl-substituted chiral auxiliary (1.0 eq.) in dry THF (0.1 M) at -78 °C, add LDA (1.1 eq.) dropwise.

  • Stir at -78 °C for 1 hour.

  • Add the alkylating agent (1.2 eq.) and stir at -78 °C for 4-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the alkylated product.

3. Cleavage of the Chiral Auxiliary:

  • Follow the hydrolysis procedure described in the aldol reaction section.

Conclusion

This compound presents itself as a potentially effective chiral auxiliary for asymmetric synthesis. The protocols and representative data provided herein serve as a guide for its application in aldol, Michael, and alkylation reactions. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results in terms of yield and stereoselectivity.

Application Notes and Protocols for the Deprotection of (R)-N-Boc-3-(2-hydroxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most extensively used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1] Its popularity stems from its stability under a wide range of reaction conditions, including exposure to nucleophiles and catalytic hydrogenation, and its straightforward removal under acidic conditions.[2] The morpholine moiety is a key structural component in numerous FDA-approved drugs, valued for its ability to improve the physicochemical properties of molecules.[3]

This document provides detailed application notes and protocols for the deprotection of the Boc group from (R)-N-Boc-3-(2-hydroxyethyl)morpholine to yield (R)-3-(2-hydroxyethyl)morpholine, a valuable chiral building block in medicinal chemistry. The protocols outlined below are designed for researchers, scientists, and drug development professionals, focusing on common and effective methods for this transformation.

Mechanism of Acid-Catalyzed Boc Deprotection

The most common method for Boc group removal is through acid-catalyzed cleavage. The reaction mechanism involves the protonation of the carbamate oxygen, followed by fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[4] This cation can be trapped by nucleophiles or eliminate a proton to form isobutylene gas.[4][5] Due to the formation of the amine salt, the acid is typically required in stoichiometric or greater amounts.[4]

Application Note: Method Selection

The choice of deprotection method depends on the stability of the substrate and the presence of other acid-sensitive functional groups. For this compound, which lacks other highly acid-labile groups, standard strong acid conditions are generally effective and high-yielding.

1. Trifluoroacetic Acid (TFA): This is often the reagent of choice for Boc deprotection due to its effectiveness and the volatility of its salts, which simplifies work-up.[4] Reactions are typically fast at room temperature. A solution of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) is standard.[6][7] However, TFA is corrosive and can be environmentally persistent, leading some to seek alternatives for large-scale synthesis.[4][5]

2. Hydrochloric Acid (HCl): Solutions of HCl in organic solvents such as 1,4-dioxane, methanol, or ethyl acetate are a common and cost-effective alternative to TFA.[2][8] 4M HCl in dioxane is a widely used commercial reagent that provides clean and efficient deprotection, often resulting in the precipitation of the desired amine hydrochloride salt, which can be easily isolated by filtration.[7][8][9]

3. Milder Acidic Methods (e.g., p-Toluenesulfonic Acid): For substrates that may be sensitive to strong acids like TFA or HCl, milder acids such as p-toluenesulfonic acid (p-TsOH) can be employed.[10] These reactions may require heating to achieve a reasonable reaction rate.[7]

4. Alternative Methods: While acidic cleavage is standard, other methods exist for highly sensitive substrates. These can include Lewis acids (e.g., ZnBr₂, FeCl₃), thermal deprotection, or methods using reagents like oxalyl chloride in methanol.[2][11][12] For this particular substrate, such methods are generally unnecessary but are valuable options in more complex syntheses. Water-mediated deprotection at reflux temperatures has also been reported as a green alternative.[13][14]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes typical conditions and expected outcomes for the deprotection of N-Boc protected amines, applicable to this compound.

Method/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Notes
20-50% TFADichloromethane (DCM)0 to RT0.5 - 2>95%Fast and efficient. Work-up involves removal of volatile acid and solvent.[6][7]
4M HCl1,4-DioxaneRT1 - 4>95%Product often precipitates as the HCl salt, simplifying isolation.[8][9]
Acetyl Chloride/MeOHMethanol (MeOH)RT2 - 16>90%In situ generation of HCl. Provides anhydrous conditions.[4]
p-Toluenesulfonic Acid (p-TsOH)DME or EtOAc40 - 602 - 690-95%Milder conditions. May require heat.[7][10]
Refluxing WaterWater1000.2 - 1>90%An environmentally friendly method, avoiding organic solvents and strong acids.[14]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Strong acids like TFA and HCl are highly corrosive and should be handled with extreme care.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials and Reagents:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equiv, often a 1:1 v/v mixture with DCM) to the stirred solution.[6]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. Co-evaporation with toluene can aid in removing residual TFA.

  • Dissolve the residue in DCM and carefully neutralize by washing with a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude (R)-3-(2-hydroxyethyl)morpholine.

  • The product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials and Reagents:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Methanol (MeOH) or Dichloromethane (DCM) (optional, as co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like MeOH or DCM, or use it neat if it is an oil.

  • Add 4M HCl in 1,4-dioxane (3-5 equiv) to the stirred starting material at room temperature.[8]

  • Stir the mixture at room temperature for 2-4 hours. Often, a precipitate of the hydrochloride salt will form.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, diethyl ether can be added to facilitate further precipitation of the product salt.

  • Isolate the solid product by vacuum filtration, washing the filter cake with diethyl ether.

  • Dry the solid under vacuum to yield (R)-3-(2-hydroxyethyl)morpholine hydrochloride.

  • To obtain the free amine, dissolve the hydrochloride salt in water and basify to pH >10 with 1M NaOH or saturated NaHCO₃. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM, EtOAc).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Visualizations

Boc Deprotection Workflow start Start: this compound dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve reagent_add Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) dissolve->reagent_add reaction Stir at RT (0.5 - 4h) Monitor by TLC/LC-MS reagent_add->reaction workup Reaction Work-up reaction->workup evaporation Evaporation of Volatiles workup->evaporation If Acid is Volatile neutralization Neutralization (e.g., NaHCO₃ wash) & Extraction workup->neutralization Standard Procedure evaporation->neutralization drying Dry Organic Layer (e.g., MgSO₄) neutralization->drying purification Concentration & Purification drying->purification end_product Final Product: (R)-3-(2-hydroxyethyl)morpholine purification->end_product

Caption: General workflow for the Boc deprotection of this compound.

Caption: Chemical scheme for the acid-catalyzed deprotection of the Boc group.

References

Application Notes and Protocols for the Use of (R)-N-Boc-3-(2-hydroxyethyl)morpholine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Boc-3-(2-hydroxyethyl)morpholine is a valuable chiral building block for the synthesis of modified peptides. The morpholine scaffold is a privileged structure in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Its incorporation into peptides can impart desirable characteristics such as increased metabolic stability, improved solubility, and constrained conformations that can lead to higher receptor affinity and selectivity.[1][2]

This document provides detailed application notes and protocols for the utilization of this compound in peptide synthesis. The primary route for its incorporation involves a two-step process:

  • Oxidation: The primary alcohol of the 2-hydroxyethyl side chain is oxidized to a carboxylic acid, yielding (S)-N-Boc-morpholine-3-acetic acid.

  • Peptide Coupling: The resulting morpholine-based amino acid analogue is then incorporated into a peptide chain using standard solid-phase peptide synthesis (SPPS) techniques.

These notes also describe the relevance of morpholine-containing peptides as potential inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][3][4][5][6]

Data Presentation

Table 1: Proposed Oxidation of this compound to (S)-N-Boc-morpholine-3-acetic acid
Oxidation MethodReagentsTypical Yield (%)Purity (%)Reference
TEMPO-mediated OxidationTEMPO, NaOCl, NaClO₂85-95>95[7][8][9]
Jones OxidationCrO₃, H₂SO₄, Acetone80-90>95[10][11][12]

Note: The yields and purities are representative values for the oxidation of primary alcohols to carboxylic acids under the specified conditions and may vary for this specific substrate.

Table 2: Proposed Coupling Efficiency of (S)-N-Boc-morpholine-3-acetic acid in Solid-Phase Peptide Synthesis
Coupling ReagentAdditiveBaseTypical Coupling Efficiency (%)Reference
HBTUHOBtDIPEA>98[2][13]
HATUHOAtDIPEA>99[13]
DICHOBt-95-98[14]

Note: Coupling efficiencies are estimates for sterically hindered or β-substituted amino acids and can be sequence-dependent. Monitoring of the coupling reaction is recommended.[14]

Experimental Protocols

Protocol 1: Oxidation of this compound to (S)-N-Boc-morpholine-3-acetic acid

Method A: TEMPO-mediated Oxidation

This method is a milder alternative to chromium-based oxidations and is compatible with the Boc protecting group.[7][8][9]

Materials:

  • This compound

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium chlorite (NaClO₂)

  • Phosphate buffer (pH 6.7)

  • Acetonitrile

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add phosphate buffer (pH 6.7) to create a biphasic mixture.

  • Add a catalytic amount of TEMPO (approx. 0.01 eq).

  • To the stirred mixture at 35°C, simultaneously add a solution of sodium chlorite (1.5 eq) in water and a catalytic amount of sodium hypochlorite (0.02 eq) dropwise over 2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by adding a solution of sodium sulfite in water.

  • Adjust the pH to 8.0 with 2.0 N NaOH.

  • Wash the aqueous layer with MTBE to remove any non-acidic organic impurities.

  • Acidify the aqueous layer to pH 3-4 with 1.0 N HCl.

  • Extract the product with ethyl acetate or dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-morpholine-3-acetic acid.

Method B: Jones Oxidation

This is a robust and efficient method for the oxidation of primary alcohols to carboxylic acids.[10][11][12]

Materials:

  • This compound

  • Jones reagent (prepared from CrO₃ and H₂SO₄)

  • Acetone

  • Isopropyl alcohol

  • Dichloromethane or Ether

Procedure:

  • Prepare the Jones reagent by dissolving chromium trioxide in sulfuric acid and water.

  • In a flask equipped with a dropping funnel and a thermometer, dissolve this compound (1.0 eq) in acetone and cool to 0°C in an ice bath.

  • Add the Jones reagent dropwise, maintaining the temperature below 20°C. A color change from orange to green/blue will be observed.

  • Continue the addition until a slight orange color persists.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the green/blue color is stable.

  • Filter the mixture through a pad of celite to remove the chromium salts.

  • Evaporate the acetone and partition the residue between water and dichloromethane or ether.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-morpholine-3-acetic acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with (S)-N-Boc-morpholine-3-acetic acid

This protocol describes the manual coupling of the synthesized morpholine amino acid analogue onto a resin-bound peptide chain using the Boc-SPPS strategy with HBTU as the coupling reagent.[2][13][15]

Materials:

  • Peptide-resin with a free N-terminal amine

  • (S)-N-Boc-morpholine-3-acetic acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine (20% in DMF for Fmoc-SPPS if applicable)

  • TFA (Trifluoroacetic acid)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), followed by a neutralization wash with 5% DIPEA in DMF (2x), and then wash with DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve (S)-N-Boc-morpholine-3-acetic acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

  • Monitoring: Perform a Kaiser test (or an alternative for secondary amines if applicable) to check for completion of the coupling. A negative test indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and N-terminal deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by RP-HPLC.

Mandatory Visualizations

Experimental Workflow for Peptide Synthesis

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Solid-Phase Peptide Synthesis cluster_2 Step 3: Cleavage and Purification start This compound oxidation Oxidation (e.g., TEMPO or Jones) start->oxidation product (S)-N-Boc-morpholine-3-acetic acid oxidation->product coupling Coupling with activated (S)-N-Boc-morpholine-3-acetic acid product->coupling resin Peptide-Resin deprotection Boc Deprotection resin->deprotection deprotection->coupling elongation Repeat for next amino acid coupling->elongation cleavage Cleavage from Resin elongation->cleavage purification RP-HPLC Purification cleavage->purification final_peptide Purified Morpholine-Peptide purification->final_peptide

Caption: Workflow for incorporating this compound into a peptide.

PI3K/Akt/mTOR Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/2 Akt->TSC inhibits mTORC2 mTORC2 mTORC2->Akt activates Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation MorpholinePeptide Morpholine-Peptide Inhibitor MorpholinePeptide->PI3K MorpholinePeptide->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a morpholine-containing peptide.

References

Synthesis of Functionalized Morpholines from (R)-N-Boc-3-(2-hydroxyethyl)morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized morpholines, starting from the chiral building block (R)-N-Boc-3-(2-hydroxyethyl)morpholine. The morpholine scaffold is a privileged structure in medicinal chemistry, and the methods described herein offer a versatile pathway to a variety of derivatives for drug discovery and development.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved drugs. The incorporation of a morpholine ring can enhance physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles. This compound is a valuable chiral starting material that allows for the introduction of diverse functionalities at the C3 position. This guide details a two-step synthetic sequence involving the oxidation of the primary alcohol to a carboxylic acid, followed by amide coupling to generate a library of functionalized morpholine derivatives.

Synthetic Workflow Overview

The overall synthetic strategy involves two key transformations:

  • Oxidation: The primary alcohol of this compound is oxidized to the corresponding carboxylic acid, (R)-N-Boc-morpholine-3-acetic acid.

  • Functionalization: The resulting carboxylic acid is then coupled with a variety of primary and secondary amines to yield a diverse set of amide derivatives.

Synthesis_Workflow start This compound intermediate (R)-N-Boc-morpholine-3-acetic acid start->intermediate Oxidation product Functionalized Morpholine Amides intermediate->product Amide Coupling

Caption: General synthetic workflow for the preparation of functionalized morpholine amides.

Experimental Protocols

Oxidation of this compound

The oxidation of the primary alcohol to a carboxylic acid is a critical step. Two common and effective methods are presented here: TEMPO-mediated oxidation and Jones oxidation.

Method A: TEMPO-Mediated Oxidation

This method is favored for its mild reaction conditions, which are compatible with the Boc-protecting group and often proceed without epimerization of the chiral center. A copper(I)/TEMPO catalyst system can be employed for an efficient aerobic oxidation.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or a biphasic mixture of dichloromethane and water, add TEMPO (0.01-0.1 eq) and a copper(I) salt, such as CuBr or CuCl (0.05-0.1 eq).

  • Add a co-catalyst, such as N-methylimidazole (NMI), if required.

  • Stir the reaction mixture vigorously under an atmosphere of air or oxygen at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (R)-N-Boc-morpholine-3-acetic acid.

Method B: Jones Oxidation

Jones oxidation is a powerful method that utilizes a solution of chromium trioxide in sulfuric acid to oxidize primary alcohols to carboxylic acids.[1][2] While highly effective, it should be noted that chromium(VI) compounds are carcinogenic and require careful handling and disposal.[2]

Protocol:

  • Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and then carefully diluting with water.[2]

  • Dissolve this compound (1.0 eq) in acetone and cool the solution in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 20 °C. A color change from orange-red to green will be observed.[2]

  • Continue adding the reagent until the orange-red color persists.

  • After the addition is complete, allow the reaction to stir at room temperature for a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the excess oxidant by the dropwise addition of isopropanol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Oxidation MethodReagentsTypical YieldAdvantagesDisadvantages
TEMPO-mediated This compound, TEMPO, Cu(I) salt, Air/O₂85-95%Mild conditions, high chemoselectivity, avoids toxic heavy metals.Can be slower than stronger oxidants.
Jones Oxidation This compound, CrO₃, H₂SO₄, Acetone80-90%Strong and reliable oxidant, inexpensive reagents.[2]Uses carcinogenic Cr(VI), harsh acidic conditions.[2]
Amide Coupling of (R)-N-Boc-morpholine-3-acetic acid

The newly synthesized (R)-N-Boc-morpholine-3-acetic acid can be coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents. The choice of coupling reagent can influence reaction times, yields, and the potential for side reactions.

General Protocol for Amide Coupling:

  • To a solution of (R)-N-Boc-morpholine-3-acetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile), add the desired amine (1.0-1.2 eq) and a suitable base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Add the coupling reagent (1.0-1.2 eq) to the reaction mixture. If using a carbodiimide reagent like EDC, an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) (1.0-1.2 eq) is often included to suppress racemization and improve efficiency.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a weak acid (e.g., 1 M HCl or saturated NH₄Cl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid (R)-N-Boc-morpholine-3-acetic acid Product Functionalized Morpholine Amide Carboxylic_Acid->Product Amine Primary or Secondary Amine (R1R2NH) Amine->Product Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Product Base Base (e.g., DIPEA) Base->Product

Caption: Workflow for the amide coupling reaction.

Comparison of Common Coupling Reagents:

Coupling ReagentAdditiveTypical YieldAdvantagesDisadvantages
HATU None85-98%High efficiency, fast reaction times, effective for hindered substrates.More expensive, can be sensitive to moisture.
EDC HOBt or NHS75-90%Water-soluble byproducts, cost-effective.Can be less effective for challenging couplings.
DCC DMAP (cat.)70-85%Inexpensive and effective.Dicyclohexylurea (DCU) byproduct is often difficult to remove.

Data Presentation

The following table summarizes representative yields for the amide coupling of (R)-N-Boc-morpholine-3-acetic acid with various amines using different coupling reagents. These are illustrative examples, and yields may vary depending on the specific substrates and reaction conditions.

AmineCoupling ReagentBaseSolventTime (h)Temperature (°C)Yield (%)
AnilineHATUDIPEADMF6RT88
BenzylamineEDC/HOBtTEADCM12RT85
MorpholineHATUDIPEADMF4RT92
PiperidineEDC/HOBtTEADCM10RT89
N-MethylanilineHATUDIPEADMF8RT82

Conclusion

The synthetic routes described in this document provide a robust and versatile platform for the generation of a wide array of functionalized morpholine derivatives from this compound. The choice of oxidation method and amide coupling reagent can be tailored to the specific needs of the target molecule and the scale of the synthesis. These protocols and the accompanying data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of novel chemical space around the privileged morpholine scaffold.

References

Experimental procedure for N-alkylation of (R)-N-Boc-3-(2-hydroxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Alkylation of (R)-N-Boc-3-(2-hydroxyethyl)morpholine

Introduction

This compound is a valuable chiral building block in medicinal chemistry and drug development. The secondary amine within the morpholine ring provides a key handle for introducing a wide range of substituents through N-alkylation, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document outlines two common and effective experimental procedures for the N-alkylation of this substrate: direct alkylation with alkyl halides and reductive amination with aldehydes.

Challenges and Considerations

The N-alkylation of this compound presents two primary chemical challenges:

  • Over-alkylation: While the Boc group reduces the nucleophilicity of the nitrogen, the product of the first alkylation is a tertiary amine, which can sometimes be more nucleophilic than the starting secondary amine, leading to the formation of quaternary ammonium salts.[1][2] However, for this specific substrate, the steric hindrance and electronic effect of the Boc group generally disfavor this.

  • O-alkylation: The presence of a primary hydroxyl group introduces a competing nucleophilic site that can react with the alkylating agent, leading to the formation of an ether byproduct. The choice of base and reaction conditions is crucial to favor N-alkylation over O-alkylation.[3]

The protocols described below are designed to be general starting points. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific alkylating agents to maximize the yield of the desired N-alkylated product and minimize side reactions.

Protocol 1: N-Alkylation using Alkyl Halides

This method is a classical and widely used approach for forming C-N bonds.[4][5][6][7] It involves the reaction of the secondary amine with an alkyl halide in the presence of a base. A mild, non-nucleophilic base is recommended to minimize O-alkylation and other side reactions.[1]

Experimental Workflow

start_end start_end reagents reagents reaction reaction workup workup purification purification A Start: Dissolve this compound in an anhydrous aprotic solvent (e.g., DMF or Acetonitrile). B Add a non-nucleophilic base (e.g., K2CO3 or DIPEA). A->B C Add the alkyl halide (R-X) dropwise at room temperature. B->C D Heat the reaction mixture (e.g., 50-80 °C) and monitor by TLC or LC-MS. C->D E Quench the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate). D->E F Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure. E->F G Purify the crude product by flash column chromatography. F->G H End: Characterize the pure N-alkylated product. G->H

Caption: Workflow for N-alkylation with an alkyl halide.

Detailed Methodology

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent and Base Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., Acetonitrile or DMF, 5-10 mL per mmol of substrate). Add a mild base (e.g., K2CO3, 2.0-3.0 eq. or DIPEA, 1.5-2.0 eq.).

  • Alkylating Agent Addition: To the stirred suspension, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to an appropriate temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If K2CO3 was used, filter off the solids. Quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Alkyl Halide Benzyl BromideEthyl IodidePropargyl Bromide[6]
Base K2CO3 (2.5 eq.)DIPEA (2.0 eq.)K2CO3 (1.0 eq.)[6]
Solvent AcetonitrileDMFAcetone[6]
Temperature 60 °C50 °CRoom Temperature[6]
Reaction Time 12 h16 h8 h
Typical Yield 80-95%75-90%>90%[6]

Protocol 2: Reductive Amination using Aldehydes

Reductive amination is an alternative powerful method for N-alkylation that proceeds via an in-situ formed iminium ion, which is subsequently reduced by a mild reducing agent.[8][9] This method is often highly selective for N-alkylation and can be performed under mild conditions, making it suitable for complex molecules.

Experimental Workflow

start_end start_end reagents reagents reaction reaction workup workup purification purification A Start: Dissolve this compound and an aldehyde (R-CHO) in a suitable solvent (e.g., DCE or THF). B Add a mild acid catalyst (optional, e.g., Acetic Acid). A->B C Stir for 30-60 min to allow for iminium ion formation. B->C D Add a reducing agent (e.g., NaBH(OAc)3 or NaBH3CN) portion-wise. C->D E Stir the reaction at room temperature and monitor by TLC or LC-MS. D->E F Quench with saturated aqueous NaHCO3 and extract with an organic solvent (e.g., CH2Cl2 or Ethyl Acetate). E->F G Wash the organic layer, dry over Na2SO4, and concentrate under reduced pressure. F->G H Purify the crude product by flash column chromatography. G->H I End: Characterize the pure N-alkylated product. H->I

Caption: Workflow for N-alkylation via reductive amination.

Detailed Methodology

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and the aldehyde (1.1-1.5 eq.).

  • Solvent Addition: Dissolve the components in a suitable solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol (MeOH) (5-10 mL per mmol of substrate). A small amount of acetic acid (0.1-1.0 eq.) can be added to catalyze iminium ion formation.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5-2.0 eq.) or sodium cyanoborohydride (NaBH3CN, 1.5-2.0 eq.), portion-wise over 10-15 minutes. Caution: NaBH3CN is highly toxic and should be handled with care in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution. Extract the mixture with an organic solvent (e.g., CH2Cl2 or ethyl acetate) (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated morpholine derivative.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Aldehyde BenzaldehydeIsovaleraldehydeFormaldehyde
Reducing Agent NaBH(OAc)3 (1.5 eq.)NaBH3CN (1.5 eq.)HCOOH/HCHO (Eschweiler-Clarke)[10]
Solvent DCEMeOHWater[10]
Temperature Room TemperatureRoom Temperature100 °C[10]
Reaction Time 6 h8 h12 h
Typical Yield 85-98%80-95%>90%

References

Application Note and Protocol: A Scalable Synthetic Route to (R)-N-Boc-3-(2-hydroxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-N-Boc-3-(2-hydroxyethyl)morpholine is a chiral building block of significant interest in medicinal chemistry and drug development. Its morpholine scaffold is a common motif in numerous biologically active compounds and FDA-approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of a chiral center and a functionalizable hydroxyethyl side chain makes it a versatile intermediate for the synthesis of complex molecules and potential drug candidates. This document outlines a detailed, three-step synthetic protocol for the preparation of this compound, designed with scalability in mind for laboratory and potential pilot-plant scale production. The proposed route starts from the readily available (R)-N-Boc-morpholine-3-carboxylic acid and proceeds through a reduction, oxidation, and a Wittig/hydroboration-oxidation sequence.

Overall Synthetic Scheme

The proposed synthetic pathway is a three-step process starting from (R)-N-Boc-morpholine-3-carboxylic acid.

G start (R)-N-Boc-morpholine-3-carboxylic acid step1 Step 1: Reduction start->step1 BH3-THF intermediate1 (R)-N-Boc-3-(hydroxymethyl)morpholine step1->intermediate1 step2 Step 2: Oxidation intermediate1->step2 PCC or Swern Oxidation intermediate2 (R)-N-Boc-3-formylmorpholine step2->intermediate2 step3 Step 3: Wittig Reaction & Hydroboration-Oxidation intermediate2->step3 1. Ph3PCH3Br, n-BuLi 2. BH3-THF, H2O2, NaOH final_product This compound step3->final_product

Caption: Proposed three-step synthesis of the target compound.

Step 1: Reduction of (R)-N-Boc-morpholine-3-carboxylic acid

This step involves the reduction of the carboxylic acid to a primary alcohol using a borane reagent, which is generally preferred for scale-up over metal hydrides like LiAlH₄ due to easier handling and work-up.

Experimental Protocol
  • To a dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add (R)-N-Boc-morpholine-3-carboxylic acid (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF, 10-15 mL per gram of carboxylic acid).

  • Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.5-2.0 eq) via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0-5 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (R)-N-Boc-3-(hydroxymethyl)morpholine.

  • The product can be purified by flash column chromatography if necessary, though it is often of sufficient purity for the next step.

Quantitative Data for Step 1
ParameterValue
Starting Material(R)-N-Boc-morpholine-3-carboxylic acid
Key ReagentBorane-tetrahydrofuran complex (1 M in THF)
Molar Equivalents of Reagent1.5 - 2.0
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 16 hours
Typical Yield 85 - 95%
Purity (crude) >90%

Step 2: Oxidation to (R)-N-Boc-3-formylmorpholine

This step involves the oxidation of the primary alcohol to an aldehyde. Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation on a lab scale. For larger scales, alternative methods like Swern or Dess-Martin oxidation, or catalytic methods (e.g., TEMPO-mediated oxidation), should be considered to avoid large quantities of chromium waste.

Experimental Protocol (Using PCC)
  • To a dry, nitrogen-purged reactor, add pyridinium chlorochromate (PCC, ~1.5 eq) and a small amount of silica gel or Celite®.

  • Add anhydrous dichloromethane (DCM, 15-20 mL per gram of alcohol).

  • To this stirred suspension, add a solution of (R)-N-Boc-3-(hydroxymethyl)morpholine (1.0 eq) in a minimal amount of anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing the pad thoroughly with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • The crude product, (R)-N-Boc-3-formylmorpholine, is often used directly in the next step without further purification due to its potential instability.

Quantitative Data for Step 2
ParameterValue
Starting Material(R)-N-Boc-3-(hydroxymethyl)morpholine
Key ReagentPyridinium Chlorochromate (PCC)
Molar Equivalents of Reagent1.5
SolventAnhydrous Dichloromethane (DCM)
Reaction TemperatureRoom Temperature
Reaction Time2 - 4 hours
Typical Yield 70 - 85% (crude)
Purity (crude) Used directly in the next step

Step 3: Synthesis of this compound

This final step is a two-part sequence: a Wittig reaction to form a vinyl group, followed by a hydroboration-oxidation to yield the target primary alcohol.

Experimental Protocol

Part A: Wittig Reaction

  • In a dry, nitrogen-purged reactor, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The mixture should turn a characteristic orange/yellow color.

  • Stir the resulting ylide solution at 0 °C for 30-60 minutes.

  • Add a solution of crude (R)-N-Boc-3-formylmorpholine (1.0 eq) in anhydrous THF dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete by TLC.

  • Quench the reaction by adding water, and then extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude vinyl intermediate by flash column chromatography.

Part B: Hydroboration-Oxidation

  • Dissolve the purified vinyl intermediate, (R)-N-Boc-3-vinylmorpholine (1.0 eq), in anhydrous THF in a dry, nitrogen-purged reactor.

  • Cool the solution to 0 °C and add BH₃·THF complex (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction back to 0 °C. Slowly and sequentially add water, 3 M aqueous sodium hydroxide solution, and 30% hydrogen peroxide solution, maintaining the temperature below 20 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, this compound, by flash column chromatography.

Quantitative Data for Step 3
ParameterValue (Wittig)Value (Hydroboration)
Starting Material(R)-N-Boc-3-formylmorpholine(R)-N-Boc-3-vinylmorpholine
Key ReagentsPh₃PCH₃Br, n-BuLiBH₃·THF, H₂O₂, NaOH
Molar Equivalents1.1 (phosphonium salt), 1.05 (n-BuLi)1.1 (borane)
SolventAnhydrous THFAnhydrous THF
Temperature0 °C to Room Temperature0 °C to Room Temperature
Reaction Time2 - 3 hours3 - 6 hours (total)
Typical Yield 60 - 75% (over two parts)
Purity (final) >98%

Workflow and Mechanism Diagrams

G cluster_0 Process Workflow start Start: (R)-N-Boc-morpholine-3-carboxylic acid reduction Reduction with BH3-THF start->reduction workup1 Quench & Aqueous Workup reduction->workup1 oxidation Oxidation (e.g., PCC) workup1->oxidation filtration Filtration through Silica oxidation->filtration wittig Wittig Reaction filtration->wittig workup2 Aqueous Workup & Chromatography wittig->workup2 hydroboration Hydroboration-Oxidation workup2->hydroboration workup3 Oxidative Workup & Final Purification hydroboration->workup3 product Final Product: this compound workup3->product

Caption: Detailed workflow for the multi-step synthesis.

G cluster_1 Key Mechanism: Wittig Reaction aldehyde R-CHO oxaphosphetane [Oxaphosphetane Intermediate] aldehyde->oxaphosphetane + ylide Ph3P+-CH2- ylide->oxaphosphetane alkene R-CH=CH2 oxaphosphetane->alkene phosphine_oxide Ph3P=O oxaphosphetane->phosphine_oxide +

Caption: Simplified mechanism of the Wittig olefination step.

Conclusion

The described three-step synthesis provides a robust and scalable route to this compound. While the protocol details specific reagents like PCC for ease of execution on a lab scale, it also highlights considerations for larger-scale synthesis, such as the use of alternative, more environmentally benign, and safer reagents. The purification of intermediates and the final product via column chromatography is standard for lab scale; however, for industrial production, crystallization or distillation methods would need to be developed to ensure economic viability and high throughput. This application note serves as a comprehensive guide for chemists in the pharmaceutical industry to produce this valuable chiral building block.

Application of (R)-N-Boc-3-(2-hydroxyethyl)morpholine in the Synthesis of CNS-Active Compounds: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-N-Boc-3-(2-hydroxyethyl)morpholine has emerged as a valuable chiral building block in the synthesis of complex molecules targeting the central nervous system (CNS). Its inherent stereochemistry and functional groups make it an ideal starting material for creating potent and selective modulators of CNS receptors. This document provides detailed application notes and protocols for the use of this morpholine derivative in the synthesis of CNS-active compounds, with a specific focus on the development of Opioid Receptor-Like 1 (ORL-1) receptor antagonists.

The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties that can enhance drug-like characteristics, including improved blood-brain barrier permeability. The chiral nature of this compound allows for stereospecific interactions with biological targets, a critical aspect in the design of effective CNS drugs.

Synthesis of a Spiro[piperidine-4,4'-morpholin]-2'-one Based ORL-1 Receptor Antagonist

A key application of this compound is in the synthesis of spiro[piperidine-4,4'-morpholin]-2'-one derivatives, which have shown significant potential as ORL-1 receptor modulators. The ORL-1 receptor, also known as the nociceptin/orphanin FQ (N/OFQ) receptor, is implicated in a variety of neurological processes, including pain, anxiety, and depression.

Synthetic Workflow

The overall synthetic strategy involves the conversion of the primary alcohol of this compound to an aldehyde, followed by a multi-step sequence to construct the spiropiperidine core and subsequent functionalization to yield the final active compound.

G cluster_0 Synthesis of Intermediate 1 cluster_1 Assembly of Spirocyclic Core cluster_2 Final Compound Synthesis A This compound B Oxidation A->B Dess-Martin periodinane C Intermediate 1: (R)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate B->C D Intermediate 1 E Multi-step sequence with 1-benzyl-4-piperidone D->E F Spiro[piperidine-4,4'-morpholin]-2'-one core E->F G Spiro[piperidine-4,4'-morpholin]-2'-one core H Functionalization G->H Coupling reactions I Final CNS-Active Compound (e.g., Compound 101) H->I

Caption: Synthetic workflow for CNS-active compounds.

Experimental Protocols

The following protocols are adapted from the procedures outlined in patent WO 2012/075213 A1 for the synthesis of a representative ORL-1 antagonist.

Step 1: Synthesis of Intermediate 1 - (R)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate

  • Materials:

    • (R)-tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

    • Dess-Martin periodinane

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of (R)-tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq) portionwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde, Intermediate 1. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of the Spiro[piperidine-4,4'-morpholin]-2'-one Core

  • Note: This transformation involves a multi-step sequence which is detailed in the source patent. For the purpose of this application note, the key transformation is highlighted. The synthesis generally proceeds via a Wittig-type reaction or a Michael addition followed by cyclization.

Step 3: Synthesis of the Final Compound (Example: Compound 101 from WO 2012/075213 A1)

  • Materials:

    • Spiro[piperidine-4,4'-morpholin]-2'-one intermediate

    • Appropriate aryl halide or other coupling partner

    • Palladium catalyst (e.g., Pd2(dba)3)

    • Ligand (e.g., Xantphos)

    • Base (e.g., Cs2CO3)

    • Solvent (e.g., 1,4-dioxane)

  • Procedure:

    • In a reaction vessel, combine the spiro[piperidine-4,4'-morpholin]-2'-one intermediate (1.0 eq), the aryl halide (1.1 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

    • Add anhydrous 1,4-dioxane and degas the mixture.

    • Heat the reaction mixture to the appropriate temperature (e.g., 100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final compound.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps.

StepProductTypical Yield (%)
1. Oxidation(R)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate>95% (crude)
2. Spirocyclization (multi-step)Spiro[piperidine-4,4'-morpholin]-2'-one core40-60%
3. Final FunctionalizationFinal CNS-Active Compound50-80%

Biological Activity and Signaling Pathway

The synthesized spiro[piperidine-4,4'-morpholin]-2'-one derivatives exhibit potent antagonist activity at the ORL-1 receptor.

Quantitative Biological Data
Compound ExampleTargetActivity (Ki, nM)
Compound 101ORL-1 Receptor< 10

Data is representative of compounds described in WO 2012/075213 A1.

ORL-1 Receptor Signaling Pathway

The ORL-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1] Antagonists of the ORL-1 receptor block the binding of the endogenous ligand, nociceptin/orphanin FQ (N/OFQ), thereby preventing the downstream signaling cascade.

G cluster_0 Cell Membrane ORL1_Receptor ORL-1 Receptor G_Protein Gi/o Protein ORL1_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts N_OFQ Nociceptin/Orphanin FQ (Endogenous Ligand) N_OFQ->ORL1_Receptor Binds and Activates Antagonist Spiro[piperidine-4,4'-morpholin]-2'-one (Antagonist) Antagonist->ORL1_Receptor Blocks Binding ATP ATP ATP->AC Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Leads to

Caption: ORL-1 receptor antagonist signaling pathway.

Activation of the ORL-1 receptor by N/OFQ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This cascade ultimately modulates ion channel activity and reduces neuronal excitability. By blocking the binding of N/OFQ, the synthesized antagonists prevent these downstream effects, thereby modulating CNS activity.

Conclusion

This compound is a versatile and valuable chiral synthon for the development of novel CNS-active compounds. The protocols and data presented here demonstrate its utility in the synthesis of potent ORL-1 receptor antagonists, highlighting its importance for researchers and professionals in the field of drug discovery and development. The stereodefined nature of this starting material allows for the creation of specific enantiomers, which is often crucial for achieving the desired pharmacological profile and minimizing off-target effects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-N-Boc-3-(2-hydroxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-N-Boc-3-(2-hydroxyethyl)morpholine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the N-Boc protection of (R)-3-(2-hydroxyethyl)morpholine can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature (e.g., to 40°C).[1]

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reagents can lead to incomplete conversion or side reactions.

    • Solution: Typically, a slight excess (1.1-1.5 equivalents) of di-tert-butyl dicarbonate (Boc₂O) is used.[1] A large excess should be avoided as it can lead to side reactions and complicate purification.

  • Base Selection and Amount: The choice and amount of base are crucial for efficient reaction.

    • Solution: A common base used is triethylamine (TEA). Ensure at least one equivalent of base is used to neutralize the acid byproduct formed during the reaction. For substrates that are amine salts, a base is necessary to liberate the free amine for the reaction to occur.[2]

  • Solvent Effects: The solvent can significantly influence the reaction rate and solubility of reactants.

    • Solution: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents. For amines with poor solubility, using a co-solvent like methanol might be beneficial.[1] In some cases, aqueous basic conditions can improve the solubility of the amine starting material.[1]

Q2: I am observing significant side product formation. What are the likely byproducts and how can I minimize them?

A2: The presence of a hydroxyl group in the starting material and the nature of the Boc protection reaction can lead to specific side products.

  • Di-Boc Protected Product: The hydroxyl group on the ethyl side chain can also be protected by the Boc group, leading to the formation of a di-Boc species.

    • Solution: To favor N-protection over O-protection, the reaction should be carried out under standard basic conditions (e.g., using triethylamine). Using a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can sometimes promote O-Boc protection, so its use should be carefully considered and minimized if the di-Boc product is observed.[2] Running the reaction at lower temperatures (e.g., 0°C to room temperature) can also enhance selectivity.

  • Urea Formation: With sterically hindered amines, urea formation can be a competing side reaction.[1]

    • Solution: While (R)-3-(2-hydroxyethyl)morpholine is not exceptionally hindered, this can be minimized by slow, portion-wise addition of Boc₂O to the reaction mixture to maintain a low concentration of the anhydride.

  • Over-alkylation of the Starting Material: If the synthesis of the starting material, (R)-3-(2-hydroxyethyl)morpholine, is performed in situ or is not fully purified, there is a risk of multiple alkylations on the nitrogen.

    • Solution: Ensure the purity of the starting amine before proceeding with the Boc protection. If synthesizing the starting material, strategies to promote monoalkylation, such as slow addition of the alkylating agent at low temperatures, can be employed.[3]

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: The purification of this compound can be challenging due to its polarity and potential for co-eluting impurities.

  • Standard Work-up: A typical work-up involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

  • Column Chromatography: If the crude product is not pure after the initial work-up, column chromatography on silica gel is the recommended method of purification.[1]

    • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity can be gradually increased to elute the desired product. Due to the presence of the hydroxyl group, the product will be relatively polar.

  • Maintaining Chiral Purity: It is crucial to ensure that the reaction and purification conditions do not cause racemization.

    • Solution: The Boc protection reaction is generally not expected to affect the chiral center. Chiral High-Performance Liquid Chromatography (HPLC) can be used to confirm the enantiomeric purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Boc protection of (R)-3-(2-hydroxyethyl)morpholine?

A1: The reaction is typically carried out at room temperature.[1] If the reaction is slow, gentle heating to around 40°C can be applied. However, to maximize selectivity for N-protection over O-protection, conducting the reaction at a lower temperature, such as 0°C to room temperature, is advisable.

Q2: Which catalyst is recommended for this synthesis?

A2: While the Boc protection of amines can sometimes proceed without a catalyst, a base like triethylamine is commonly used to neutralize the acid formed.[2] A nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction but may also increase the formation of the O-Boc protected side product.[2] Therefore, it is recommended to start with only a base and add a catalytic amount of DMAP only if the reaction is sluggish.

Q3: How can I confirm the identity and purity of my final product?

A3: Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Thin Layer Chromatography (TLC): To assess the purity of the crude product and fractions during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. Chiral HPLC can be used to verify the enantiomeric excess.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should be followed. Di-tert-butyl dicarbonate can cause skin and eye irritation. Triethylamine is a flammable and corrosive liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Data Presentation

The following table summarizes the expected impact of varying key reaction parameters on the yield of this compound. These are general trends and optimal conditions may need to be determined empirically.

ParameterCondition ACondition BCondition CExpected Outcome
Boc₂O (equivalents) 1.01.22.0A slight excess (1.1-1.5 eq.) is optimal. Higher equivalents can lead to di-Boc formation and purification challenges.
Temperature 0 °CRoom Temp40 °CRoom temperature is standard. Lower temperatures may improve N-selectivity. Higher temperatures can accelerate the reaction but may also increase side products.
Base (equivalents) 01.0 (TEA)1.5 (TEA)At least one equivalent of a non-nucleophilic base is necessary to neutralize the acid byproduct and drive the reaction to completion.
Catalyst NoneCatalytic DMAP0.5 eq. DMAPDMAP can accelerate the reaction but may decrease selectivity by promoting O-Boc protection. Use catalytically if needed.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

  • Dissolve the Amine: In a round-bottom flask, dissolve (R)-3-(2-hydroxyethyl)morpholine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add Base: Add triethylamine (1.2 equivalents) to the solution.

  • Cool the Mixture: Cool the reaction mixture to 0°C using an ice bath.

  • Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in DCM to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow start Start: (R)-3-(2-hydroxyethyl)morpholine dissolve Dissolve in DCM Add Triethylamine start->dissolve cool Cool to 0°C dissolve->cool add_boc Add Boc₂O Solution cool->add_boc react Stir at RT (2-16h) add_boc->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Product: this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_products Side Product Formation low_yield->side_products poor_conditions Suboptimal Conditions low_yield->poor_conditions purification_loss Loss During Purification low_yield->purification_loss Extend reaction time Extend reaction time incomplete_reaction->Extend reaction time Increase temperature Increase temperature incomplete_reaction->Increase temperature Check reagent quality Check reagent quality incomplete_reaction->Check reagent quality Optimize stoichiometry Optimize stoichiometry side_products->Optimize stoichiometry Control temperature Control temperature side_products->Control temperature Choose appropriate catalyst Choose appropriate catalyst side_products->Choose appropriate catalyst Verify base amount Verify base amount poor_conditions->Verify base amount Screen solvents Screen solvents poor_conditions->Screen solvents Optimize chromatography Optimize chromatography purification_loss->Optimize chromatography Careful extraction Careful extraction purification_loss->Careful extraction

References

Technical Support Center: Purification of (R)-N-Boc-3-(2-hydroxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-N-Boc-3-(2-hydroxyethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound streak or tail on the silica gel column?

A1: Peak tailing or streaking is a common issue when purifying morpholine-containing compounds on silica gel.[1] The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad peaks.[1]

Q2: How can I prevent peak tailing during the column chromatography of this compound?

A2: To minimize the interaction between the basic morpholine nitrogen and the acidic silica gel, a small amount of a basic modifier should be added to the eluent.[1] Triethylamine (Et₃N) at a concentration of 0.1-2% is a commonly used additive for this purpose.[1]

Q3: My compound is not moving from the baseline, even with a high concentration of ethyl acetate. What should I do?

A3: If your compound is not moving, it indicates that the eluent system is not polar enough. This compound is a polar molecule, and you may need to use a more polar solvent system. Consider adding methanol to your ethyl acetate/hexane mixture. For very polar compounds that are strongly adsorbed to the silica, a reverse-phase chromatography approach might be necessary.[1]

Q4: I am having difficulty separating my desired product from a very polar impurity. What can I do?

A4: If the eluent system is not providing sufficient resolution between your product and a polar impurity, you can try a different solvent system.[1] Sometimes, switching to a different solvent combination with similar polarity but different selectivity, such as dichloromethane/methanol, can improve separation.

Q5: How do I choose the right solvent system for the purification?

A5: The ideal solvent system should provide a good separation between your desired compound and any impurities. This is typically determined by thin-layer chromatography (TLC) before running the column. For this compound, a good starting point is a mixture of ethyl acetate and hexanes.[1] You should aim for an Rf value of approximately 0.2-0.4 for your target compound on the TLC plate.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Peak Tailing/Streaking The basic morpholine nitrogen is interacting strongly with the acidic silica gel.[1]Add a basic modifier like triethylamine (0.1-2%) to your eluent.[1]
Compound Stuck on Column The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica.[1]Gradually increase the polarity of your eluent (e.g., by adding methanol). For very polar compounds, consider using reverse-phase chromatography.[1]
Poor Separation of Compound from Polar Impurities The eluent system is not providing sufficient resolution.[1]Try a different solvent system (e.g., dichloromethane/methanol).
Low Recovery of Compound The compound may be irreversibly binding to the silica gel.Use a deactivated silica gel or add a basic modifier to the eluent to improve recovery.
Cracked or Channeled Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Sample Band is not Level Improper loading of the sample.Dissolve the sample in a minimal amount of solvent and load it carefully and evenly onto the top of the column. Consider dry loading for samples with poor solubility in the eluent.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound on a silica gel column.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Ethyl acetate, Hexanes, Triethylamine (Et₃N)

  • Glass column with a stopcock

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

2. Eluent Preparation:

  • Based on preliminary TLC analysis, prepare a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes).

  • Add 0.5-1% triethylamine to the eluent to prevent peak tailing. For example, for 1 L of eluent, add 5-10 mL of Et₃N.

3. Column Packing:

  • Secure the column in a vertical position.

  • Prepare a slurry of silica gel in the prepared eluent.

  • Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed.

  • Drain the excess solvent until the solvent level is just above the silica bed.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the silica bed using a pipette.

  • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure to the top of the column to start the elution.

  • Collect fractions in test tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary
Parameter Typical Value / Range Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent) Ethyl Acetate / Hexanes with 0.5-1% TriethylamineThe ratio of ethyl acetate to hexanes should be optimized based on TLC analysis. A starting point could be 1:1.
Target Rf Value 0.2 - 0.4This range typically provides good separation in column chromatography.
Expected Purity >95%Purity can be assessed by NMR, LC-MS, or other analytical techniques.
Loading Capacity 1-10% of silica gel weightDepends on the difficulty of the separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation eluent_prep Eluent Preparation (EtOAc/Hexanes + Et3N) column_packing Column Packing (Silica Gel Slurry) eluent_prep->column_packing sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading elution Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_removal Solvent Removal combine_fractions->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing add_base Add Triethylamine (0.1-2%) to Eluent peak_tailing->add_base Yes no_elution Compound Stuck? peak_tailing->no_elution No end Problem Resolved add_base->end increase_polarity Increase Eluent Polarity (e.g., add MeOH) no_elution->increase_polarity Yes poor_separation Poor Separation? no_elution->poor_separation No increase_polarity->end change_solvent Change Solvent System (e.g., DCM/MeOH) poor_separation->change_solvent Yes poor_separation->end No change_solvent->end

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Synthesis of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of substituted morpholines.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing substituted morpholines?

A1: The most common strategies for synthesizing the morpholine ring are:

  • Dehydration of Diethanolamine (DEA) or its derivatives: This is a classical and industrial method that involves the cyclization of diethanolamine using a strong acid like sulfuric acid or oleum. While effective for unsubstituted morpholine, it generates significant waste (e.g., sodium sulfate after neutralization).[1] Industrial yields can be as high as 90-95%, whereas lab-scale syntheses may yield between 35-50%.[1][2]

  • Reaction of Diethylene Glycol (DEG) or its derivatives with Ammonia: This industrial route utilizes hydrogenation catalysts (e.g., nickel, copper, cobalt) at high temperatures and pressures.[3] It is generally more efficient than the DEA route.[1]

  • Annulation of 1,2-Amino Alcohols: This is a versatile and common laboratory method for creating substituted morpholines. It typically involves reacting an amino alcohol with a two-carbon electrophile, followed by cyclization.[4] A key challenge with this method is controlling the selectivity of N-alkylation.[5]

Q2: I am using the diethylene glycol (DEG) route. What are the major side reactions and byproducts?

A2: Byproduct formation is a key challenge in the DEG route. Common side products include:

  • 2-(2-aminoethoxy)ethanol (AEE): This is a common intermediate, and incomplete conversion can leave it in the final product mixture.[1][6]

  • N-ethylmorpholine: This is another significant byproduct formed during the reaction.[1]

  • High-molecular-weight condensation products ("heavies"): These can also form, reducing the overall yield of the desired morpholine.[1][7]

Q3: When synthesizing substituted morpholines from 1,2-amino alcohols, I am struggling with the formation of N,N-dialkylated byproducts. How can I promote selective monoalkylation?

A3: Achieving selective mono-N-alkylation can be challenging because the desired secondary amine product can compete with the starting primary amine for the alkylating agent, leading to undesired dialkylation.[8][9]

Strategies to promote monoalkylation include:

  • Use of Bulky Alkylating Agents: Steric hindrance can disfavor the second alkylation step.

  • Control of Stoichiometry: Using a significant excess of the amine reactant relative to the alkylating agent can favor monoalkylation.

  • Use of Specific Reagents: Reagents like ethylene sulfate have been shown to react cleanly with primary amines to afford monoalkylation products, which can then be cyclized to form morpholines.[5][10][11] This method avoids many of the issues associated with traditional alkylating agents.[5]

Q4: What factors typically lead to low yields in the dehydration of diethanolamine?

A4: Low yields in this synthesis are often attributed to incomplete reaction, side reactions, or suboptimal conditions. Key factors include:

  • Insufficient Acid Catalyst: The strong acid is crucial for both the dehydration and cyclization steps. An inadequate amount will result in a slow and incomplete reaction.

  • Suboptimal Temperature: The reaction typically requires high temperatures (e.g., 180-235°C).[2] Insufficient heating can lead to incomplete conversion.[12]

  • Inefficient Water Removal: The reaction produces water, and its presence can inhibit the forward equilibrium. Efficient removal of water using a Dean-Stark apparatus or by distillation is necessary to drive the reaction to completion.[1]

Data Presentation

Table 1: Effect of Temperature on Product Distribution in the Synthesis of Morpholine from Diethylene Glycol (DEG) and Ammonia.

This table summarizes the product distribution from a study on the reaction of diethylene glycol (DEG) and ammonia, illustrating how temperature affects byproduct formation. The data shows that as temperature increases, the conversion of the intermediate AEE to morpholine (MOR) improves, but the formation of other byproducts also changes.

RunTemperature (°C)DEG Conversion (%)MOR in Product (%)AEE in Product (%)Other Byproducts (%)
119079.245.349.35.4
221592.364.331.74.0
324097.571.024.14.9
426098.469.821.68.6

Data adapted from U.S. Patent 4,647,663.[6] Product distribution is given in gas chromatograph area percent. Abbreviations: DEG (Diethylene Glycol), MOR (Morpholine), AEE (2-(2-aminoethoxy)ethanol).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Diethanolamine Dehydration 1. Insufficient Acid: The acid catalyst concentration is too low. 2. Low Reaction Temperature: The mixture is not heated sufficiently to drive the cyclization.[12] 3. Inefficient Water Removal: Water produced during the reaction is not being effectively removed, inhibiting the equilibrium.[1]1. Ensure the reaction mixture is strongly acidic (pH ~1).[12] 2. Maintain the internal reaction temperature between 200-210°C for the duration of the reaction.[12] 3. Use an efficient distillation setup or a Dean-Stark trap to continuously remove water.
Formation of N,N-Dialkylated Byproduct 1. Highly Reactive Alkylating Agent: The alkylating agent is too reactive, leading to poor selectivity. 2. Stoichiometry: The ratio of amine to alkylating agent is too low.1. Consider a less reactive alkylating agent or a specialized reagent like ethylene sulfate that favors monoalkylation.[5][10] 2. Use a 5-fold or greater excess of the starting amino alcohol.
Product Contaminated with AEE Intermediate (DEG Route) 1. Incomplete Reaction: Reaction time or temperature was insufficient for full conversion of the AEE intermediate.[6] 2. Catalyst Deactivation: The hydrogenation catalyst has lost activity.1. Increase reaction temperature or residence time to drive the conversion of AEE to morpholine.[6] 2. Ensure high purity of starting materials to avoid poisoning the catalyst. Consider catalyst regeneration or replacement.[1]
Formation of "Heavies" or Polymeric Byproducts 1. High Temperature: Excessively high temperatures can promote condensation side reactions.[7] 2. Low Ammonia/Hydrogen Ratio (DEG Route): Insufficient ammonia or hydrogen can lead to side reactions between product molecules.[6]1. Optimize the reaction temperature to maximize morpholine yield while minimizing high-molecular-weight byproducts.[3] 2. Maintain the recommended molar ratios of ammonia and hydrogen as specified in the process literature.[6]

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the acid-catalyzed dehydration of diethanolamine.

  • Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a thermocouple, and an air condenser, add 62.5 g of diethanolamine.[12]

  • Acidification: While cooling and stirring the flask, slowly add concentrated hydrochloric acid (~50-60 mL) until the mixture is strongly acidic (pH ≈ 1). This reaction is highly exothermic.[12]

  • Dehydration/Cyclization: Heat the mixture to drive off the water. Once the water is removed, continue heating to raise the internal temperature to 200-210°C. Maintain this temperature for 15 hours.[12]

  • Work-up: Allow the mixture to cool to 160°C and pour the thick morpholine hydrochloride paste into a dish to prevent it from solidifying in the flask.[12]

  • Freebasing: Mix the paste thoroughly with 50 g of calcium oxide.[12]

  • Distillation: Transfer the resulting paste to a new flask and perform a distillation to obtain crude, wet morpholine.[12]

  • Drying and Purification: Dry the crude morpholine by stirring it over potassium hydroxide pellets (20 g) for 30-60 minutes. Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.[12]

  • Final Distillation: Perform a final fractional distillation, collecting the pure morpholine product boiling at 126-129°C. The expected yield is 35-50%.[12]

Protocol 2: Green Synthesis of a Substituted Morpholine from a 1,2-Amino Alcohol and Ethylene Sulfate

This modern approach offers a more sustainable and selective route to a variety of morpholine derivatives.[5][10]

  • Step 1: Monoalkylation

    • In a suitable reaction vessel, dissolve the starting 1,2-amino alcohol in a solvent such as 2-methyltetrahydrofuran (2-MeTHF).

    • Add ethylene sulfate to the solution. The reaction proceeds via a simple SN2 mechanism.

    • The monoalkylation product, a zwitterion, often precipitates from the solution and can be isolated in high purity by simple filtration.[5]

  • Step 2: Cyclization

    • Suspend the isolated zwitterionic intermediate in a solvent mixture of 2-MeTHF and isopropanol (IPA).

    • Add potassium tert-butoxide (tBuOK) as a base to promote the intramolecular cyclization.

    • Stir the reaction at room temperature until completion. The product is then isolated through standard work-up and purification procedures.

Visualizations

G cluster_0 Route 1: Dehydration of Diethanolamine (DEA) cluster_1 Route 2: Diethylene Glycol (DEG) + Ammonia DEA Diethanolamine H2SO4 H₂SO₄ (or other strong acid) Morpholine1 Morpholine DEA->Morpholine1 Heat, -H₂O Na2SO4 Na₂SO₄ Waste (after neutralization) Morpholine1->Na2SO4 NaOH Workup DEG Diethylene Glycol Catalyst H₂, Ni/Cu/Co Catalyst AEE Intermediate: 2-(2-aminoethoxy)ethanol (AEE) DEG->AEE +NH₃, -H₂O NH3 Ammonia (NH₃) Morpholine2 Morpholine AEE->Morpholine2 Cyclization, -H₂O NEthyl Byproduct: N-Ethylmorpholine AEE->NEthyl Side Reaction

Caption: Primary industrial synthesis routes for morpholine.

G AminoAlcohol 1,2-Amino Alcohol (Primary Amine) DesiredProduct Desired Product: N-Monoalkylated Intermediate (Secondary Amine) AminoAlcohol->DesiredProduct + R-X (Desired Reaction) AlkylatingAgent Alkylating Agent (R-X) SideProduct Side Product: N,N-Dialkylated Byproduct (Tertiary Amine) DesiredProduct->SideProduct + R-X (Side Reaction) FinalMorpholine Substituted Morpholine DesiredProduct->FinalMorpholine Cyclization

Caption: Competing reactions in substituted morpholine synthesis.

G Start Problem: Low Yield in DEA Dehydration CheckAcid Is the reaction strongly acidic (pH ~1)? Start->CheckAcid CheckTemp Is the internal temp. 200-210°C? CheckAcid->CheckTemp Yes AddAcid Action: Add more acid catalyst. CheckAcid->AddAcid No CheckWater Is water being efficiently removed? CheckTemp->CheckWater Yes IncreaseHeat Action: Increase heating to reach target temperature. CheckTemp->IncreaseHeat No ImproveDistill Action: Improve distillation setup (e.g., use Dean-Stark). CheckWater->ImproveDistill No End Yield should improve. CheckWater->End Yes AddAcid->CheckAcid IncreaseHeat->CheckTemp ImproveDistill->CheckWater

Caption: Logical workflow for troubleshooting low synthesis yields.

References

Technical Support Center: Optimization of Morpholine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of morpholine ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of morpholine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the morpholine ring?

A1: The primary industrial methods for morpholine synthesis are the dehydration of diethanolamine (DEA) with a strong acid, such as sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1] The DEG route is often favored due to its efficiency.[1] Other methods employed in research and for the synthesis of complex morpholine derivatives include the reaction of 1,2-amino alcohols with reagents like ethylene sulfate, the coupling of aziridines and epoxides, and photocatalytic methods.[2][3]

Q2: My reaction yield is consistently low. What are the key parameters to investigate?

A2: Low yields in morpholine synthesis can stem from several factors. Key parameters to optimize include:

  • Reaction Temperature: Suboptimal temperature is a common issue. For instance, the dehydration of diethanolamine typically requires high temperatures (150-210°C) to drive the reaction to completion.[4] Temperatures that are too low can lead to an incomplete reaction, while excessive heat can cause decomposition.[4]

  • Catalyst: The choice and concentration of the catalyst are critical. In the DEA method, a sufficient amount of a strong acid like sulfuric acid is necessary.[4] For the DEG route, common catalysts include metals like nickel, copper, or cobalt on an alumina support.[1] Catalyst deactivation can also lead to lower yields.[1]

  • Reactant Stoichiometry: Ensuring the correct molar ratio of reactants is crucial to prevent side reactions and incomplete conversion.[5]

  • Water Removal: In dehydration reactions, the efficient removal of water is essential to drive the equilibrium towards product formation. Using a Dean-Stark apparatus can be beneficial.[4]

Q3: I am observing a significant amount of byproducts. What are the likely side reactions?

A3: Byproduct formation is a common challenge in morpholine synthesis. In the DEG route, a frequent intermediate is 2-(2-aminoethoxy)ethanol (AEE), and its presence in the final product indicates incomplete conversion.[1] N-ethylmorpholine is another significant byproduct in this process.[1] In syntheses involving isocyanates to form morpholine derivatives like morpholin-4-ylurea, the formation of a biuret byproduct can occur, especially with excess isocyanate or at elevated temperatures.[5]

Q4: How can I improve the purity of my morpholine product?

A4: Improving purity involves addressing both unreacted starting materials and byproducts.

  • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or HPLC to ensure it goes to completion.

  • Purification Techniques: Optimize purification methods. For crude morpholine, drying over potassium hydroxide followed by fractional distillation is a common procedure.[4] Recrystallization is effective for solid derivatives, and screening different solvent systems can improve recovery.[5]

  • Control of Reaction Conditions: Carefully controlling the reaction temperature and dropwise addition of reagents can minimize the formation of byproducts.[5]

Troubleshooting Guides

Low Yield in Morpholine Synthesis
Symptom Possible Cause Suggested Solution
Incomplete Reaction Suboptimal temperature.Carefully control the reaction temperature within the optimal range for your specific substrates. Use a thermocouple for accurate monitoring.[4]
Insufficient reaction time.Increase the reaction time and monitor the progress using TLC or GC-MS.[4]
Inadequate catalyst concentration.Ensure a sufficient amount of catalyst is used. For acid-catalyzed reactions, the pH should be strongly acidic.[4]
Product Loss During Workup Product is soluble in the aqueous layer.Check the aqueous layer for your product.[6]
Product is volatile.Check the solvent in the rotovap trap.[6]
Inefficient purification.Optimize the recrystallization solvent system or consider alternative purification methods like column chromatography.[5]
High Levels of Impurities
Symptom Possible Cause Suggested Solution
Presence of Starting Materials Incomplete reaction.Monitor the reaction to ensure completion. Optimize reactant stoichiometry.[5]
Formation of Byproducts (e.g., N-ethylmorpholine, AEE) Suboptimal reaction conditions.Adjust temperature and pressure. The choice of catalyst can also influence selectivity.[1]
Formation of Biuret (in urea derivatives) Excess isocyanate or high temperature.Use a slight excess of morpholine. Maintain a low reaction temperature (e.g., 0-5 °C) and add the isocyanate dropwise.[5]

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using sulfuric acid.[4]

Materials:

  • Diethanolamine

  • Concentrated Sulfuric Acid

  • Calcium Oxide

  • Potassium Hydroxide

  • Sodium metal (for final drying)

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add 250 g of concentrated sulfuric acid to 500 g of diethanolamine with cooling and stirring.

  • Dehydration: Heat the mixture to 180-200°C. Water will begin to distill off. Continue heating until the distillation of water ceases. The mixture will darken over time.

  • Work-up: Allow the mixture to cool to 160°C and pour it into a dish to solidify.

  • Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.

  • Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.

  • Drying and Purification: Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes. Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.

  • Final Distillation: Perform a fractional distillation, collecting the pure morpholine product at 126-129°C.

Protocol 2: Synthesis of a Morpholinone Derivative

This protocol describes the synthesis of a morpholinone from a 1,2-amino alcohol.[4][7]

Materials:

  • 1,2-amino alcohol

  • Dichloromethane (DCM)

  • Water

  • Chloroacetyl chloride

  • Sodium hydroxide (aqueous solution)

  • Potassium hydroxide (aqueous solution)

  • Isopropanol

Procedure:

  • Reaction Setup: Dissolve the 1,2-amino alcohol in a suitable solvent system such as dichloromethane and water.

  • Acylation: Cool the solution and add chloroacetyl chloride and an aqueous solution of sodium hydroxide. Stir at room temperature for 30 minutes.

  • Cyclization: Add an aqueous solution of potassium hydroxide and a co-solvent like isopropanol. Stir at room temperature for 2 hours to facilitate the cyclization to the morpholinone.

Visual Guides

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Reaction Monitoring (TLC, HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete->optimize_conditions Yes complete Reaction Complete incomplete->complete No optimize_conditions->check_reaction workup_issue Investigate Workup & Purification complete->workup_issue optimize_workup Optimize Purification (Recrystallization, Distillation) workup_issue->optimize_workup Yes success Improved Yield/Purity workup_issue->success No optimize_workup->success

Caption: Troubleshooting workflow for low yield or impure product in morpholine synthesis.

Synthesis_Pathway cluster_DEA Dehydration of Diethanolamine cluster_DEG Diethylene Glycol Route DEA Diethanolamine Acid H2SO4, Heat DEA->Acid Morpholine1 Morpholine Acid->Morpholine1 DEG Diethylene Glycol Ammonia NH3, Catalyst, Heat, Pressure DEG->Ammonia Morpholine2 Morpholine Ammonia->Morpholine2

Caption: Common industrial synthesis routes for morpholine.

References

Technical Support Center: Palladium-Catalyzed Carboamination for Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of morpholines via palladium-catalyzed carboamination.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Question: My reaction is resulting in a low yield of the desired morpholine product. What are the potential causes and how can I improve it?

Answer: Low yields in palladium-catalyzed carboamination can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or competing side reactions. Here are key areas to investigate:

  • Atmosphere and Reagents: The palladium catalyst, particularly in its Pd(0) active form, is highly sensitive to air and moisture.[1] Ensure that the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are thoroughly dried.[1]

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical for catalytic activity and stability.[1][2] For many morpholine syntheses involving O-allyl ethanolamines and aryl bromides, a catalyst system of Pd(OAc)₂ with P(2-furyl)₃ has proven effective.[3] If this is not working, screening other ligands may be necessary, as the optimal ligand can be substrate-dependent.[1][4]

  • Base Selection: The choice of base can significantly impact the reaction outcome. While a strong base like sodium tert-butoxide (NaOtBu) is commonly used, it can also promote substrate decomposition or cleavage of sensitive protecting groups (e.g., Cbz).[3][5][6] For substrates with sensitive functional groups, switching to a milder base like cesium carbonate (Cs₂CO₃) can dramatically improve yields.[4][7]

  • Reaction Temperature and Time: These reactions are typically heated (e.g., 100 °C in dioxane or toluene).[3][4] Insufficient heating may lead to slow or incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to catalyst decomposition and the formation of side products. Monitoring the reaction progress by GC or TLC is recommended to determine the optimal reaction time.

Question: I am observing significant side products in my crude reaction mixture. How can I identify and minimize them?

Answer: The formation of side products is a common challenge. The most frequently observed side reactions are Heck arylation and competing N-arylation.[3]

  • Heck Arylation: This side reaction involves the coupling of the aryl halide with the alkene moiety of the substrate. It is particularly problematic when using N-Boc-protected substrates or substrates with N-aryl groups that are either strongly electron-donating (e.g., p-methoxyphenyl) or electron-withdrawing (e.g., p-cyanophenyl).[3] Optimizing the ligand can sometimes suppress this pathway. For instance, using P(2-furyl)₃ has been shown to minimize Heck products compared to other phosphine ligands.[3]

  • Competing N-Arylation: In some cases, the aryl halide may react with the amine of another substrate molecule rather than undergoing the desired intramolecular cyclization. This can be influenced by the electronic properties of the N-aryl group.[3]

  • Regioisomer Formation: For substrates with internal (disubstituted) alkenes, the formation of regioisomeric products can occur, although this is less common in morpholine synthesis compared to pyrrolidine synthesis.[4]

The table below summarizes the effect of different phosphine ligands on a model carboamination reaction, highlighting the trade-offs between desired product formation and side reactions.

LigandPd PrecursorBaseSolventDesired Product Yield (%)Major Side Product(s)Reference
P(2-furyl)₃ Pd(OAc)₂NaOtBuTolueneGood to ModerateMinimized Heck Arylation[3]
Dpe-phos Pd(OAc)₂Cs₂CO₃DioxaneGood (for sensitive substrates)Varies with substrate[4]
(±)-BINAP Pd(OAc)₂Cs₂CO₃DioxaneGood (for hex-4-enylamines)Varies with substrate[4]
Nixantphos Pd(OAc)₂Cs₂CO₃DioxaneExcellent (for 4-substituted substrates)Varies with substrate[4]
Question: My substrate has a sensitive functional group (e.g., ester, enolizable ketone) that is not surviving the reaction conditions. What modifications can I make?

Answer: The use of a strong base like NaOtBu is often incompatible with sensitive functional groups.[7] The most effective solution is to switch to milder reaction conditions.

  • Employ a Weak Base: Replacing NaOtBu with a weaker base like Cs₂CO₃ is the recommended strategy.[6][7] This change often requires switching the solvent from toluene to dioxane to achieve good results.[4]

  • Protecting Group Strategy: Ensure the protecting group on the nitrogen is stable under the reaction conditions. While Boc groups are common, they can be problematic.[3] A Cbz group might be considered, but it can be cleaved by NaOtBu.[6] The combination of a Cbz group with a Cs₂CO₃ base has been shown to be effective.[6]

The following table compares reaction conditions for substrates with and without sensitive functional groups.

ConditionStandard ProtocolMild ProtocolKey Advantage of Mild Protocol
Base NaOtBuCs₂CO₃Tolerates esters, ketones, nitro groups, etc.[7]
Solvent TolueneDioxaneOptimal for Cs₂CO₃-mediated reactions.[4]
Typical Substrates Robust substrates, N-acyl protectionSubstrates with base-sensitive functional groupsExpands reaction scope significantly.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the palladium-catalyzed carboamination to form morpholines?

A1: The reaction is believed to proceed through a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The aryl or alkenyl halide adds to a Pd(0) complex to form a Pd(II) species.

  • Deprotonation/Pd-N Bond Formation: The base removes the proton from the nitrogen atom of the amino alcohol substrate, which then coordinates to the palladium, forming a palladium(aryl)(amido) complex.[3]

  • syn-Aminopalladation: The nitrogen atom attacks the palladium-activated alkene in an intramolecular, syn fashion. This key step forms the C-N bond and sets the stereochemistry of the newly formed ring.[3][5]

  • Reductive Elimination: The aryl/alkenyl group and the alkyl group on the palladium complex are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst.[5]

Palladium-Catalyzed Carboamination Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl LₙPd(II)(Ar)(X) OxAdd->PdII_Aryl Deprot Base, Substrate (-HX, -Base-H⁺) PdII_Aryl->Deprot PdII_Amido LₙPd(II)(Ar)(Amido) Deprot->PdII_Amido Aminopalladation syn-Aminopalladation PdII_Amido->Aminopalladation Intramolecular Cyclized_Pd Cyclized Pd(II) Intermediate Aminopalladation->Cyclized_Pd Reduct_Elim Reductive Elimination Cyclized_Pd->Reduct_Elim Reduct_Elim->Pd0 Regenerates Catalyst Product Morpholine Product Reduct_Elim->Product

Catalytic cycle for morpholine synthesis.
Q2: Can you provide a general experimental protocol for this reaction?

A2: Yes, the following is a representative protocol adapted from published procedures.[3] Note that this may require optimization for your specific substrate.

Representative Experimental Protocol:

  • Preparation: In a glovebox or under a stream of nitrogen, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol%), P(2-furyl)₃ (9.3 mg, 0.04 mmol, 8 mol%), and NaOtBu (96.1 mg, 1.0 mmol, 2.0 equiv) to a flame-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition: Seal the Schlenk tube, evacuate, and backfill with nitrogen. Add the aryl bromide (1.0 mmol, 2.0 equiv) to the tube (if solid).

  • Substrate Addition: Prepare a solution of the O-allyl ethanolamine substrate (0.50 mmol, 1.0 equiv) in anhydrous toluene (1.25 mL). Add this solution to the Schlenk tube via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir until the starting material is consumed, as monitored by GC or TLC analysis.

  • Workup: Cool the reaction mixture to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the morpholine product.

Experimental Workflow A 1. Prepare Schlenk Tube (Flame-dry, N₂ atmosphere) B 2. Add Solids (Pd(OAc)₂, Ligand, Base) A->B C 3. Add Aryl Halide B->C D 4. Add Substrate Solution (in Anhydrous Solvent) C->D E 5. Heat Reaction (e.g., 100 °C) D->E F 6. Monitor Progress (TLC / GC) E->F F->E Incomplete G 7. Reaction Quench & Workup F->G Complete H 8. Purify Product (Chromatography) G->H I Analysis H->I

A general experimental workflow.
Q3: How do I choose the right starting materials and are there any known limitations?

A3: Substrate scope is a critical consideration for success.

  • Amino Alcohol: The synthesis typically starts from an enantiomerically pure N-protected amino alcohol, which is converted to an O-allyl ethanolamine derivative in a few steps.[3]

  • Aryl/Alkenyl Halide: Aryl bromides are most commonly used.[3] Aryl triflates can also be employed, but often require milder conditions (e.g., Cs₂CO₃ base) to prevent cleavage of the triflate group.[6] Aryl chlorides are generally unreactive under these conditions.[5]

  • Limitations:

    • N-Aryl Groups: Substrates with neutral or slightly electron-deficient N-aryl groups tend to work well.[3] Very electron-rich or electron-poor N-aryl groups can promote side reactions.[3]

    • Alkene Substitution: While terminal alkenes are most common, some disubstituted alkenes can be used, though they may react more slowly or lead to mixtures of regioisomers.[4][8]

    • Protecting Groups: N-Boc groups can be problematic, sometimes leading exclusively to Heck arylation products.[3] Careful selection of the nitrogen protecting group is essential.

Troubleshooting Logic Start Problem Observed LowYield Low Yield Start->LowYield SideProduct Side Products Start->SideProduct Decomposition Substrate Decomposition Start->Decomposition Cause_Air Air/Moisture Sensitivity LowYield->Cause_Air Cause_Ligand Suboptimal Ligand/Catalyst LowYield->Cause_Ligand Cause_Base Incorrect Base Strength LowYield->Cause_Base SideProduct->Cause_Ligand Cause_Heck Heck Arylation SideProduct->Cause_Heck Decomposition->Cause_Base Sol_Inert Solution: Use inert atmosphere, dry reagents/solvents Cause_Air->Sol_Inert Sol_Screen Solution: Screen different phosphine ligands Cause_Ligand->Sol_Screen Sol_Base Solution: Switch to milder base (e.g., Cs₂CO₃) Cause_Base->Sol_Base Cause_Heck->Sol_Screen

References

Technical Support Center: Purification of (R)-N-Boc-3-(2-hydroxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (R)-N-Boc-3-(2-hydroxyethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as the parent amino alcohol, byproducts like N,N-dialkylated morpholine derivatives, and residual solvents. If the synthesis involves chiral resolutions, the corresponding (S)-enantiomer could also be a potential impurity.

Q2: My purified this compound appears as a viscous oil, although it is expected to be a solid. What should I do?

A2: It is not uncommon for highly pure N-Boc protected amino alcohols to exist as viscous oils, especially in the absence of seed crystals. This can also be due to the presence of residual solvents. Try drying the compound under high vacuum for an extended period. If it remains an oil, attempting crystallization with a suitable solvent system or trituration with a non-polar solvent like hexane or diethyl ether can help induce solidification.

Q3: How can I effectively monitor the progress of purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring purification. For this polar compound, a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol is a good starting point. Staining with potassium permanganate or ninhydrin (after deprotection on the plate with acid) can help visualize the spots. For more quantitative analysis, HPLC is recommended.

Q4: What are the key differences between normal-phase and reversed-phase chromatography for purifying this compound?

A4: Normal-phase chromatography, typically using silica gel, separates compounds based on polarity, with more polar compounds eluting later. Given the polar nature of your compound, this is a common and effective method. Reversed-phase chromatography uses a non-polar stationary phase and a polar mobile phase. This technique can also be effective, particularly for separating closely related impurities that are difficult to resolve by normal-phase chromatography.

Troubleshooting Guides

Flash Column Chromatography

Issue 1: The compound is streaking on the silica gel column.

  • Possible Cause: The compound is interacting too strongly with the acidic silica gel due to its basic nitrogen atom.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution (e.g., as a 7N solution in methanol, used as a co-solvent), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Issue 2: The compound does not move from the baseline on the TLC plate, even with 100% ethyl acetate.

  • Possible Cause: The eluent is not polar enough to move the highly polar compound up the stationary phase.

  • Solution: Increase the polarity of the mobile phase by adding methanol to dichloromethane or ethyl acetate. A gradient of 0-10% methanol in dichloromethane is a good starting point.

Crystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. Impurities can also inhibit crystallization.

  • Solution:

    • Add a small amount of the "good" solvent to redissolve the oil, and allow the solution to cool more slowly.

    • Try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Add a seed crystal of the pure compound if available.

    • Ensure the starting material for crystallization is of reasonable purity, as high levels of impurities can interfere with crystal lattice formation.

Issue 2: No crystals form, even after extended cooling.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.

  • Solution:

    • Slowly evaporate the solvent until the solution becomes slightly cloudy, then add a minimal amount of the "good" solvent to clarify and allow it to cool slowly.

    • Try a different solvent system. A good approach is to dissolve the compound in a "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" solvent (e.g., hexanes, diethyl ether) until turbidity is observed.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePurity BeforePurity AfterTypical YieldNotes
Flash Chromatography85%>95%70-85%Good for removing baseline impurities and major byproducts.
Recrystallization>95%>99%80-95%Effective for removing closely related impurities and achieving high purity.
Preparative HPLC>90%>99.5%60-80%Ideal for separating enantiomeric impurities and achieving the highest purity.

Table 2: Example TLC and Flash Chromatography Conditions

ParameterCondition
TLC Stationary Phase Silica Gel 60 F254
TLC Mobile Phase 5% Methanol in Dichloromethane
Typical Rf of Product ~0.4
Flash Column Eluent Gradient of 0-8% Methanol in Dichloromethane

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add silica gel to the solution and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a flash chromatography column with silica gel using a hexane/ethyl acetate mixture.

  • Loading: Dry-load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane, starting from 0% methanol and gradually increasing to 8-10%.

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Dissolution: Dissolve the partially purified this compound in a minimal amount of a hot "good" solvent such as ethyl acetate or acetone.

  • Addition of "Poor" Solvent: While the solution is still warm, slowly add a "poor" solvent like hexanes or diethyl ether dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Mandatory Visualization

Purification_Workflow Crude Crude Product This compound Flash Flash Chromatography (Silica Gel) Crude->Flash Purity_Check1 Purity Check (TLC/HPLC) Flash->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization Purity < 99% Pure_Product Pure Product (>99%) Purity_Check1->Pure_Product Purity > 99% Purity_Check2 Final Purity Check (HPLC/NMR) Recrystallization->Purity_Check2 Purity_Check2->Pure_Product Purity > 99% Fail Impure Product Purity_Check2->Fail Purity < 99%

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization Start Crystallization Attempt Oiling_Out Compound Oils Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Slow_Cool Add more 'good' solvent and cool slowly Oiling_Out->Slow_Cool Yes Concentrate Concentrate solution No_Crystals->Concentrate Yes Change_Solvent Change solvent system No_Crystals->Change_Solvent Still no crystals Success Crystals Formed No_Crystals->Success No Slow_Cool->Success Scratch Scratch flask / Add seed crystal Scratch->Success Concentrate->Scratch Change_Solvent->Start

Stability issues of (R)-N-Boc-3-(2-hydroxyethyl)morpholine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (R)-N-Boc-3-(2-hydroxyethyl)morpholine under acidic conditions. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

The primary stability concern is the acid-catalyzed removal (deprotection) of the tert-butyloxycarbonyl (Boc) group.[1][2] This reaction is often intentional but can occur prematurely under unintended acidic conditions. Additionally, while the morpholine ring is generally stable, strong acidic conditions and elevated temperatures could potentially lead to ring-opening or other side reactions. The presence of a primary alcohol in the 2-hydroxyethyl side chain also introduces the possibility of side reactions such as esterification if carboxylic acids are present, or dehydration under harsh conditions.

Q2: What is the mechanism of Boc deprotection under acidic conditions?

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed pathway. The reaction is initiated by the protonation of the carbamate oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine.[2][3]

Q3: What are the common acidic reagents used for the deprotection of this compound, and how do I choose the right one?

Commonly used reagents include trifluoroacetic acid (TFA) and hydrochloric acid (HCl), typically in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.[3] The choice of acid depends on the presence of other acid-sensitive functional groups in the molecule and the desired reaction rate.

  • Trifluoroacetic Acid (TFA): Typically used in concentrations of 20-50% in DCM. It is highly effective but also very corrosive.[4][5]

  • Hydrochloric Acid (HCl): Often used as a 4M solution in 1,4-dioxane. This can be a milder alternative to TFA for some substrates.[6]

For substrates with other acid-sensitive groups, it is advisable to start with milder conditions (e.g., lower acid concentration, lower temperature) and monitor the reaction closely.[7]

Q4: Can the morpholine ring degrade under acidic conditions?

While the morpholine ring is a relatively stable cyclic ether amine, there is a theoretical potential for acid-catalyzed ring cleavage, particularly under harsh conditions (e.g., high acid concentration, high temperature, prolonged reaction times). This could involve protonation of the ether oxygen followed by nucleophilic attack, leading to ring-opened products. However, for standard Boc deprotection conditions, this is generally not a major concern.

Q5: Are there any potential side reactions involving the 2-hydroxyethyl group during Boc deprotection?

Yes, the primary alcohol of the 2-hydroxyethyl group can potentially undergo side reactions under acidic conditions. These may include:

  • Esterification: If the reaction is performed in the presence of a carboxylic acid (like TFA), the formation of a trifluoroacetate ester is possible.

  • Alkylation: The tert-butyl cation generated during Boc deprotection is an electrophile and can potentially alkylate the hydroxyl group, forming a tert-butyl ether, although this is less common in the presence of more nucleophilic scavengers.[1]

To minimize these side reactions, it is recommended to use the minimum necessary amount of acid and reaction time, and to conduct the reaction at a controlled temperature.

Troubleshooting Guides

Problem 1: Incomplete Deprotection

  • Symptom: TLC, LC-MS, or NMR analysis shows a significant amount of starting material remaining after the reaction.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Insufficient Acid Strength or Concentration The rate of Boc cleavage can have a second-order dependence on the acid concentration.[7] Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.
Inadequate Reaction Time or Temperature Many deprotections proceed to completion at room temperature within 1-4 hours.[3] If the reaction is sluggish, consider increasing the reaction time and continue to monitor its progress. A modest increase in temperature (e.g., to 40°C) can also be effective, but should be done cautiously to avoid side reactions.
Steric Hindrance While not highly hindered, the morpholine ring may slightly slow the reaction compared to acyclic amines. If incomplete deprotection is persistent, longer reaction times or slightly more forcing conditions may be necessary.

Problem 2: Formation of Unexpected Byproducts

  • Symptom: HPLC or NMR analysis reveals the presence of unknown impurities.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
t-Butylation of the Hydroxyl Group The tert-butyl cation generated during deprotection can alkylate the hydroxyl group.[1] Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.
Esterification of the Hydroxyl Group If using TFA, the formation of a trifluoroacetate ester is possible. Use HCl in dioxane instead of TFA, or minimize the reaction time and temperature when using TFA.
Morpholine Ring Opening While less common, harsh acidic conditions could lead to ring cleavage. Use milder conditions (lower acid concentration, lower temperature) and monitor the reaction to stop it as soon as the starting material is consumed.

Data Presentation

Table 1: Comparison of Common Acidic Conditions for Boc Deprotection

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
TFA/DCM 20-50% TFA in DCM, Room Temp0.5 - 4 hours[3]Highly effective, volatile (easy to remove).[5]Highly corrosive, can lead to side reactions like trifluoroacetylation.[4]
HCl/Dioxane 4M HCl in 1,4-Dioxane, Room Temp1 - 2 hours[3]Often provides the product as a crystalline HCl salt, can be milder than TFA.Dioxane is a non-volatile and potentially hazardous solvent.
p-TsOH/DES Choline chloride:p-toluenesulfonic acid15 min (for N-Boc piperidine)[8]"Green" alternative, short reaction times.Requires preparation of the deep eutectic solvent.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

  • Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere.

  • If side reactions involving the tert-butyl cation are a concern, add a scavenger (e.g., triisopropylsilane, 1.1 eq).

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 4 hours.[3]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Dissolve this compound in a minimal amount of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1 to 2 hours. The hydrochloride salt of the product may precipitate during the reaction.[3]

  • Monitor the reaction for the complete consumption of the starting material using TLC or LC-MS.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to facilitate further precipitation of the hydrochloride salt.

  • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the amine hydrochloride salt.

Mandatory Visualization

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation BocProtected This compound ProtonatedBoc Protonated Intermediate BocProtected->ProtonatedBoc + H⁺ Acid H-A CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation DeprotectedAmine (R)-3-(2-hydroxyethyl)morpholinium Salt CarbamicAcid->DeprotectedAmine CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed deprotection of this compound.

Troubleshooting_Workflow Start Boc Deprotection Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Byproducts Byproducts Observed Monitor->Byproducts Impurity Detected Workup Aqueous Work-up / Isolation Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No IncreaseAcid Increase Acid Concentration / Time Incomplete->IncreaseAcid AddScavenger Add Scavenger (e.g., TIS) Byproducts->AddScavenger ChangeAcid Switch to Milder Acid (e.g., HCl/dioxane) Byproducts->ChangeAcid IncreaseAcid->Monitor AddScavenger->Monitor ChangeAcid->Monitor

Caption: Troubleshooting workflow for Boc deprotection stability issues.

Potential_Side_Reactions cluster_main Boc Deprotection cluster_side Potential Side Reactions StartingMaterial This compound DeprotectedProduct Desired Product StartingMaterial->DeprotectedProduct + Acid tButylCation tert-Butyl Cation RingOpening Ring-Opened Products StartingMaterial->RingOpening Harsh Acidic Conditions Esterification Trifluoroacetate Ester DeprotectedProduct->Esterification + TFA tButylation tert-Butyl Ether DeprotectedProduct->tButylation + t-Butyl Cation

Caption: Potential side reactions during acidic deprotection.

References

Technical Support Center: Diastereoselective Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to achieve high diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My morpholine synthesis is resulting in a mixture of diastereomers. What are the general strategies to improve the diastereoselectivity?

A1: Improving diastereoselectivity in morpholine synthesis typically involves one or more of the following strategies:

  • Catalyst Control: Employing a catalyst that favors the formation of one diastereomer over another. This can be a metal catalyst that directs the stereochemical outcome of the cyclization step.[1][2][3][4]

  • Substrate Control: Using starting materials with pre-existing stereocenters that influence the stereochemistry of the newly formed centers in the morpholine ring.[5]

  • Reagent Control: Selecting specific reagents that promote a stereoselective reaction pathway.[6][7]

  • Reaction Condition Optimization: Modifying parameters such as solvent, temperature, and reaction time can significantly impact the diastereomeric ratio (d.r.).[1][8][9]

  • Post-Synthetic Epimerization: If a mixture of diastereomers is unavoidable, a post-synthetic epimerization step can be used to enrich the desired diastereomer.[8]

Q2: I am using a metal-catalyzed approach. Which catalysts are known to provide high diastereoselectivity?

A2: Several metal-based catalytic systems have been reported to afford high diastereoselectivity in morpholine synthesis. The choice of catalyst often depends on the specific synthetic route.

  • Iron(III) Catalysts: Iron(III) chloride (FeCl₃) has been effectively used in the heterocyclization step of morpholine synthesis, often leading to the thermodynamically more stable cis-diastereoisomer.[1][2]

  • Palladium(0) Catalysts: In combination with an iron(III) catalyst, Pd(0) catalysts like Pd(PPh₃)₄ are used in one-pot syntheses from vinyloxiranes and amino alcohols to yield morpholines with good to excellent diastereoselectivity.[1]

  • Copper(I) and Copper(II) Catalysts: Copper catalysts are versatile in morpholine synthesis. For instance, Cu(I) catalysts can be used in three-component reactions, although the initial diastereoselectivity may be low.[8] Conversely, copper(II) 2-ethylhexanoate has been shown to promote alkene oxyamination with high diastereoselectivity.[4]

  • Palladium(II) Catalysts: For the synthesis of cis-3,5-disubstituted morpholines, Pd(OAc)₂ with a suitable phosphine ligand has proven effective in palladium-catalyzed carboamination reactions.[10]

Q3: Can the stereochemistry of my starting materials direct the diastereoselectivity of the final morpholine product?

A3: Absolutely. This is a powerful strategy known as substrate control. A notable example is the annulative heterocoupling of enantiomerically pure aziridines and epoxides. The stereogenic centers present in these starting materials dictate the stereochemical outcome of the resulting morpholine derivative.[5] This approach allows for the predictable synthesis of complex, highly substituted morpholines.

Q4: My reaction yields a nearly 1:1 mixture of diastereomers. Is there a way to improve the ratio after the synthesis is complete?

A4: Yes, in some cases, post-synthetic modification can be employed. One such method is light-mediated reversible hydrogen atom transfer (HAT) for the epimerization of substituted morpholines. This technique can alter the diastereomeric ratio to favor the more thermodynamically stable isomer. For instance, a 57:43 anti/syn ratio of a morpholine derivative was improved to favor the anti isomer through this method.[8]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Pd(0)/Fe(III)-Catalyzed One-Pot Synthesis

Symptoms:

  • Formation of a nearly equimolar mixture of cis and trans diastereomers.

  • Inconsistent diastereomeric ratios between batches.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Solvent The choice of solvent can significantly influence the reaction's efficiency and selectivity. Dichloromethane (CH₂Cl₂) has been found to be optimal for this reaction.[1]
Incorrect Catalyst Loading Ensure the correct catalyst loading is used. For the Pd(0)-catalyzed Tsuji-Trost reaction, 1 mol % of Pd(PPh₃)₄ has been shown to be effective.[1]
Incomplete Thermodynamic Equilibration The FeCl₃ catalyst facilitates a thermodynamic equilibration that favors the more stable cis-diastereoisomer. Ensure the reaction is allowed to proceed for a sufficient duration to reach equilibrium.[1]
Issue 2: Poor Diastereoselectivity in Intramolecular Michael Addition Reactions

Symptoms:

  • The desired diastereomer is not the major product in an oxa-Michael or aza-Michael cyclization.

Possible Causes and Solutions:

CauseRecommended Solution
Reaction Temperature The diastereomeric ratio in these reactions can be temperature-dependent. For an oxa-Michael reaction, increasing the temperature from -78 °C to 25 °C was shown to improve the cis:trans ratio from ~1.5:1 to ~3:1, as the higher temperature can favor a retro-oxa-Michael reaction to yield the thermodynamically more stable cis isomer.[9]

Experimental Protocols

Protocol 1: Pd(0)/Fe(III)-Catalyzed Diastereoselective One-Pot Synthesis of Substituted Morpholines[1]

This protocol describes the synthesis of 2,6-, 2,5-, and 2,3-disubstituted morpholines from vinyloxiranes and amino alcohols.

Materials:

  • Vinyloxirane

  • Amino alcohol

  • Pd(PPh₃)₄ (1 mol %)

  • FeCl₃

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the vinyloxirane in CH₂Cl₂, add the amino alcohol.

  • Add Pd(PPh₃)₄ (1 mol %) to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Add FeCl₃ to the reaction mixture.

  • Continue stirring at room temperature until the cyclization is complete.

  • Quench the reaction and purify the product by column chromatography.

Protocol 2: Light-Mediated Epimerization of a Morpholine Diastereomeric Mixture[8]

This protocol is for improving the diastereomeric ratio of a pre-existing mixture of morpholine diastereomers.

Materials:

  • Mixture of morpholine diastereomers

  • Methyl thioglycolate (HAT reagent)

  • [Ir(dtbbpy)(ppy)₂]PF₆ (photocatalyst)

  • Solvent (e.g., toluene)

Procedure:

  • In a suitable reaction vessel, dissolve the mixture of morpholine diastereomers in the chosen solvent.

  • Add the HAT reagent (methyl thioglycolate) and the photocatalyst ([Ir(dtbbpy)(ppy)₂]PF₆).

  • Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at a controlled temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., NMR, HPLC) until the desired diastereomeric ratio is achieved.

  • Purify the product to isolate the enriched diastereomer.

Data Presentation

Table 1: Effect of Catalyst on the Diastereoselectivity of Morpholine Synthesis from 1,2-Amino Ethers/Alcohols [2]

EntryCatalystSolventDiastereomeric Ratio (cis:trans)
1FeCl₃CH₂Cl₂>95:5
2Bi(OTf)₃CH₂Cl₂64:36
3InCl₃CH₂Cl₂54:46
4Pd(OAc)₂CH₂Cl₂No Reaction
5HCl in Et₂OEt₂O50:50
6TfOHCH₂Cl₂Degradation

Table 2: Influence of Reaction Temperature on Diastereoselectivity in a Copper-Catalyzed Three-Component Synthesis [8]

EntryTemperature (°C)Yield (%)
19070
28069
310062

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product start_vm Vinyloxirane pd_cat Pd(0) Catalysis (Tsuji-Trost) start_vm->pd_cat start_aa Amino Alcohol start_aa->pd_cat fe_cat Fe(III) Catalysis (Heterocyclization) pd_cat->fe_cat Intermediate product Diastereoselective Morpholine fe_cat->product Final Product

Caption: Workflow for Pd(0)/Fe(III)-catalyzed one-pot morpholine synthesis.

diastereoselectivity_logic cluster_synthesis Morpholine Synthesis cluster_outcome Diastereomeric Outcome cluster_action Action synthesis Initial Synthesis high_dr High Diastereoselectivity synthesis->high_dr Optimized Conditions low_dr Low Diastereoselectivity synthesis->low_dr Suboptimal Conditions final_product Desired Product high_dr->final_product epimerization Post-Synthetic Epimerization low_dr->epimerization epimerization->final_product

Caption: Decision pathway for achieving high diastereoselectivity.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in chemical reactions involving morpholine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my catalyst deactivating when morpholine or its derivatives are present in the reaction?

A1: Catalyst deactivation in the presence of morpholine derivatives is a common issue primarily due to the Lewis basic nitrogen atom in the morpholine ring. This nitrogen's lone pair of electrons can strongly coordinate to the active metal center of the catalyst (e.g., Palladium, Nickel, Copper). This coordination can block the sites required for the catalytic cycle to proceed, leading to a significant drop in or complete loss of activity, a phenomenon known as catalyst poisoning.[1][2]

Q2: What are the typical signs of catalyst deactivation in my reaction?

A2: Signs of catalyst deactivation can include:

  • A significant decrease in the reaction rate or a complete stall of the reaction before all starting material is consumed.[2][3][4]

  • The need for higher catalyst loading to achieve the desired conversion.[2][4]

  • A change in the color of the reaction mixture, such as the formation of black, insoluble material (e.g., palladium black), which indicates the agglomeration of the catalyst into an inactive form.[5][6]

  • Inconsistent yields or reaction times between identical experimental runs.[2][3]

Q3: Which types of catalysts are most susceptible to deactivation by morpholine derivatives?

A3: While many transition metal catalysts can be affected, those commonly used in C-N cross-coupling and hydrogenation reactions are particularly susceptible. This includes catalysts based on palladium, nickel, copper, and cobalt. The strong coordination of the morpholine nitrogen to the metal center is a key factor in the deactivation of these catalysts.[1][2]

Q4: Can a catalyst deactivated by a morpholine derivative be regenerated?

A4: Regeneration is sometimes possible but depends on the mechanism of deactivation and the type of catalyst.

  • For poisoning: If the morpholine derivative is reversibly bound, it may be possible to remove it by washing with a suitable solvent or by treatment with a displacing agent. However, if strong, irreversible bonds are formed, regeneration can be very difficult.[2]

  • For fouling/coking: If deactivation is due to the deposition of carbonaceous materials on the catalyst surface, a process known as coking, regeneration can often be achieved by controlled oxidation (calcination) to burn off the deposits.[7]

  • For sintering: If the deactivation is due to thermal degradation (sintering) where metal particles agglomerate, regeneration is very challenging and may require redispersion of the active metal phase.[8]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation in reactions involving morpholine derivatives.

Problem 1: Low to No Conversion from the Start of the Reaction
Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning by Morpholine The reaction fails to initiate or proceeds at a very slow rate.- Select a more robust ligand: For palladium-catalyzed reactions, switch to a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos) which can help shield the metal center.[3] - Use a pre-catalyst: Employ a well-defined pre-catalyst to ensure the efficient generation of the active catalytic species in situ.[1]
Inactive Catalyst The catalyst may be old, oxidized, or from a poor-quality source.- Use a fresh, high-quality catalyst: Ensure the catalyst has been stored properly under an inert atmosphere. - Activate the catalyst: For some catalysts, an activation step may be necessary before use.
Presence of Impurities Impurities in reagents or solvents (e.g., water, oxygen, sulfur compounds) can poison the catalyst.- Purify all reagents: Ensure starting materials, solvents, and bases are of high purity and are properly dried and degassed.[3][5] - Maintain an inert atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture.[3]
Problem 2: Reaction Starts but Stalls Before Completion
Potential Cause Diagnostic Check Recommended Solution
Gradual Catalyst Poisoning Monitor the reaction progress over time (e.g., by TLC, GC/MS). A plateau in product formation before the starting material is fully consumed indicates deactivation.[1]- Modify reaction conditions: Lowering the reaction temperature might reduce the rate of irreversible poisoning.[9] - Optimize reactant concentration: In some cases, slow addition of the morpholine derivative can maintain a low concentration, minimizing its inhibitory effect.
Product Inhibition The product of the reaction may be a stronger ligand for the catalyst than the reactants, leading to inhibition as the product concentration increases.- Investigate the effect of product addition: Add a small amount of the final product at the beginning of the reaction. If the initial rate is significantly lower, product inhibition is likely. - Consider a different catalyst system: A catalyst that is less susceptible to inhibition by the product may be required.
Fouling or Coking Visual inspection of the catalyst may reveal a change in appearance (e.g., darkening). Thermogravimetric analysis (TGA) of the spent catalyst can quantify carbonaceous deposits.[7]- Implement a regeneration protocol: For heterogeneous catalysts, washing with a suitable solvent or performing a controlled coke burn-off may restore activity (see Experimental Protocols).[7]
Thermal Degradation (Sintering) Characterize the used catalyst using techniques like TEM or XRD to check for an increase in metal particle size.[8]- Control reaction temperature: Operate at the lower end of the effective temperature range and avoid localized overheating.[8] - Choose a thermally stable catalyst: Use catalysts on supports that inhibit particle migration and agglomeration.

Data Presentation

Direct quantitative comparisons of catalyst stability in reactions with morpholine derivatives are not extensively available in the literature. The following table presents hypothetical data to illustrate how different catalysts might perform and deactivate under similar C-N coupling conditions. This serves as a conceptual guide for catalyst selection and optimization.

Table 1: Hypothetical Performance and Deactivation Data for Catalysts in a Standardized C-N Coupling Reaction with 4-Bromotoluene and Morpholine

Catalyst SystemPre-catalyst Loading (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield (%)Catalyst Stability Notes
Pd-based Pd(OAc)₂ (1)XPhos (2)1001295High activity, but susceptible to deactivation by excess morpholine. Formation of palladium black observed after prolonged reaction times.
Ni-based NiCl₂(glyme) (5)PCy₃ (10)1102475Lower activity than palladium. Prone to deactivation by ligand degradation at higher temperatures.
Cu-based CuI (10)None1203660Requires higher catalyst loading and temperature. Deactivation is often due to catalyst agglomeration and leaching.

Mandatory Visualizations

Troubleshooting Workflow for Catalyst Deactivation

G Troubleshooting Workflow for Catalyst Deactivation start Reaction Shows Low Conversion or Stalls check_start Did the reaction start at all? start->check_start check_purity Check Reagent/Solvent Purity and Inert Atmosphere check_start->check_purity No stalled Reaction Stalled Mid-run check_start->stalled Yes check_catalyst_activity Verify Catalyst Activity (Use Fresh Catalyst) monitor_kinetics Monitor Reaction Kinetics (TLC, GC/MS) stalled->monitor_kinetics gradual_decline Gradual Decline in Rate? monitor_kinetics->gradual_decline Plateau Observed sintering Suspect Sintering monitor_kinetics->sintering Decline is temperature-dependent poisoning Suspect Poisoning or Product Inhibition gradual_decline->poisoning Yes fouling Suspect Fouling/Coking gradual_decline->fouling No, but catalyst looks discolored solution_poisoning Optimize Ligand/Reactant Addition Strategy poisoning->solution_poisoning solution_fouling Implement Regeneration Protocol (Washing/Calcination) fouling->solution_fouling solution_sintering Lower Reaction Temperature/Use Stable Support sintering->solution_sintering

Troubleshooting workflow for catalyst deactivation.
Catalyst Deactivation Pathways

DeactivationPathways Primary Catalyst Deactivation Pathways cluster_chemical Chemical Deactivation cluster_thermal Thermal Deactivation cluster_mechanical Mechanical/Physical Deactivation ActiveCatalyst Active Catalyst (e.g., Pd(0)L_n, Ni(0)L_n) Poisoning Poisoning (Coordination with Morpholine-N) ActiveCatalyst->Poisoning In presence of N-heterocycles Leaching Leaching (Active metal dissolves into solution) ActiveCatalyst->Leaching In polar solvents Sintering Sintering (Metal particle agglomeration) ActiveCatalyst->Sintering High Temperature Fouling Fouling/Coking (Carbon deposition on surface) ActiveCatalyst->Fouling Hydrocarbon Reactants/Products

Primary catalyst deactivation pathways.

Experimental Protocols

Protocol 1: General Procedure for Testing Catalyst Stability

This protocol provides a framework for evaluating the stability of a catalyst in a reaction involving a morpholine derivative.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 mmol), the coupling partner (e.g., boronic acid, 1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and a magnetic stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent (5 mL). Then, add the morpholine derivative (1.2 mmol). Finally, add the catalyst (e.g., Pd(OAc)₂, 1 mol%) and ligand (e.g., XPhos, 2 mol%).

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours), carefully take a small aliquot from the reaction mixture under an inert atmosphere. Quench the aliquot with a suitable solvent and analyze by GC-MS or LC-MS to determine the conversion of the starting material and the yield of the product.

  • Data Analysis: Plot the product yield versus time. A reaction that proceeds to completion will show a curve that plateaus at a high yield. A curve that plateaus at a low yield before the starting material is consumed is indicative of catalyst deactivation.

Protocol 2: Regeneration of a Fouled/Coked Raney-Nickel Catalyst

This protocol is adapted for regenerating a Raney-Nickel catalyst that has been deactivated by carbonaceous deposits.

  • Catalyst Recovery: After the reaction, carefully decant the reaction solution away from the settled Raney-Nickel catalyst under a stream of inert gas.

  • Solvent Washing: Wash the catalyst sequentially with the reaction solvent (3 x 10 mL) and then with a solvent like isopropanol or ethanol (3 x 10 mL) to remove adsorbed organic species. Gentle swirling or ultrasonication can improve the washing efficiency.

  • Coke Burn-off (Calcination):

    • Caution: This procedure should be carried out in a well-ventilated fume hood with appropriate safety measures.

    • Transfer the washed catalyst to a tube furnace.

    • Heat the catalyst under a flow of inert gas (e.g., Nitrogen) to a temperature of 300-350 °C.

    • Introduce a diluted stream of air (e.g., 2-5% oxygen in nitrogen) into the furnace.

    • Carefully monitor the temperature. The combustion of coke is exothermic and will cause a temperature increase. Do not exceed the maximum recommended temperature for the catalyst.

    • Continue the process until the exotherm ceases and CO₂ is no longer detected in the off-gas, indicating that the coke has been removed.

  • Re-activation: Cool the catalyst to room temperature under an inert gas stream. The catalyst may require re-activation, for example, by careful treatment under a hydrogen atmosphere at an elevated temperature (e.g., 150 °C at 30 bar H₂), before reuse.[7][10]

Protocol 3: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol describes a potential method for regenerating a Pd/C catalyst that has been poisoned by a nitrogen-containing compound. Its effectiveness will depend on the nature of the poisoning.

  • Catalyst Recovery: After the reaction, filter the heterogeneous Pd/C catalyst from the reaction mixture. Wash thoroughly with the reaction solvent, followed by a polar solvent like methanol or ethanol to remove residual reactants and products.

  • Acidic Wash:

    • Suspend the washed catalyst in a dilute solution of a non-coordinating acid (e.g., 1 M acetic acid in water).

    • Stir the suspension at room temperature for 1-2 hours. The acid may help to protonate and displace the coordinated amine poison from the palladium surface.

  • Neutralization and Washing:

    • Filter the catalyst and wash it extensively with deionized water until the filtrate is neutral.

    • Subsequently, wash the catalyst with a solvent like ethanol or acetone to remove water.

  • Drying: Dry the catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.

  • Activity Test: Test the activity of the regenerated catalyst using the protocol for catalyst stability testing to determine if its performance has been restored.

References

Validation & Comparative

Comparing (R)-N-Boc-3-(2-hydroxyethyl)morpholine with other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the selection of an appropriate synthetic strategy is paramount. Asymmetric synthesis, which favors the formation of one enantiomer over another, is a cornerstone of modern organic chemistry. Among the various techniques, the use of chiral auxiliaries remains a robust and widely adopted method for controlling stereochemistry.

This guide provides an objective comparison of several prominent chiral auxiliaries. While the initial topic of interest was (R)-N-Boc-3-(2-hydroxyethyl)morpholine , a comprehensive search of scientific literature and chemical databases reveals a significant lack of published data regarding its application and performance as a chiral auxiliary in asymmetric synthesis. Its primary availability appears to be as a building block in medicinal chemistry. Therefore, this guide will focus on a comparative analysis of well-established and extensively documented chiral auxiliaries, providing the necessary data for researchers to make informed decisions for their synthetic endeavors.

We will compare the performance of three classes of widely used chiral auxiliaries: Evans' Oxazolidinones , Enders' SAMP/RAMP Hydrazones , and Terpene-based Auxiliaries like 8-Phenylmenthol . The comparison will be based on their efficacy in key asymmetric transformations, including alkylation, aldol, and Diels-Alder reactions.

General Principles of Chiral Auxiliary-Mediated Synthesis

The fundamental workflow for utilizing a chiral auxiliary involves a three-step sequence:

  • Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.

  • Diastereoselective Reaction: The key bond-forming reaction is performed, wherein the chiral auxiliary directs the approach of the reagent to one face of the substrate, leading to the formation of one diastereomer in excess.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound. Ideally, the auxiliary can be recovered and reused.

G cluster_workflow General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate 1. Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Diastereomeric_Intermediate->Diastereoselective_Reaction Enantiomerically_Enriched_Product Enantiomerically Enriched Product Diastereoselective_Reaction->Enantiomerically_Enriched_Product 3. Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Enantiomerically_Enriched_Product->Recovered_Auxiliary G cluster_evans Evans' Oxazolidinone: Chelate-Controlled Transition State Enolate Z-Enolate Chelation Chelation with Lewis Acid (e.g., Bu₂BOTf) Enolate->Chelation Transition_State Chair-like Transition State Chelation->Transition_State Facial_Block Steric Shielding by C4-Substituent Transition_State->Facial_Block Electrophile_Attack Electrophile Attack from Less Hindered Face Transition_State->Electrophile_Attack Syn_Product Syn-Aldol Product Electrophile_Attack->Syn_Product G cluster_samp SAMP/RAMP Hydrazone: Azaenolate Chelation Hydrazone SAMP/RAMP Hydrazone Deprotonation Deprotonation with LDA Hydrazone->Deprotonation Azaenolate Lithium Azaenolate Deprotonation->Azaenolate Chelation Intramolecular Chelation (Li⁺ and OMe) Azaenolate->Chelation Rigid_Conformation Rigid Bicyclic-like Transition State Chelation->Rigid_Conformation Electrophile_Attack Electrophile Attack from Less Hindered Face Rigid_Conformation->Electrophile_Attack Alkylated_Product α-Alkylated Product Electrophile_Attack->Alkylated_Product

(R)-N-Boc-3-(2-hydroxyethyl)morpholine vs (S)-N-Boc-3-(2-hydroxyethyl)morpholine in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Enantiomers: (R)- and (S)-N-Boc-3-(2-hydroxyethyl)morpholine in the Synthesis of Biologically Active Molecules

In the realm of medicinal chemistry and asymmetric synthesis, the precise three-dimensional arrangement of atoms in a molecule is paramount to its biological activity. Chiral building blocks, such as the enantiomers of N-Boc-3-(2-hydroxyethyl)morpholine, serve as critical starting materials for the construction of complex, stereochemically defined pharmaceutical agents. While structurally mirror images, the (R) and (S) enantiomers of this morpholine derivative exhibit distinct applications in the synthesis of important drugs, underscoring the principle of stereospecificity in pharmacology.

This guide provides a comparative overview of (R)- and (S)-N-Boc-3-(2-hydroxyethyl)morpholine, focusing on their differential roles in synthesis, supported by experimental data and protocols. While the synthetic utility of the (S)-enantiomer is well-documented as a key intermediate in the manufacture of the antiemetic drug Aprepitant, specific, high-yield applications for the (R)-enantiomer are less prevalent in publicly available scientific literature.

General Properties

Both (R)- and (S)-N-Boc-3-(2-hydroxyethyl)morpholine are colorless to pale yellow oils, soluble in a range of organic solvents. The key differentiating feature is their opposite optical rotation, a direct consequence of their enantiomeric nature.

Property(R)-N-Boc-3-(2-hydroxyethyl)morpholine(S)-N-Boc-3-(2-hydroxyethyl)morpholine
CAS Number 1257855-07-4[]813433-76-0
Molecular Formula C₁₁H₂₁NO₄[]C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol 231.29 g/mol
Appearance Clear liquidLiquid
Purity Typically ≥95%[]Typically ≥95%

Performance in Synthesis: A Case of Specialization

The synthetic applications of these two enantiomers showcase a clear divergence, with the (S)-enantiomer playing a crucial role in the production of a blockbuster drug, while the applications of the (R)-enantiomer are more general.

(S)-N-Boc-3-(2-hydroxyethyl)morpholine: A Cornerstone in the Synthesis of Aprepitant

The most significant and well-documented application of (S)-N-Boc-3-(2-hydroxyethyl)morpholine is as a key chiral building block in the synthesis of Aprepitant , a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2][3][4] The stereochemistry at the C3 position of the morpholine ring is critical for the drug's efficacy, necessitating the use of the pure (S)-enantiomer.

The synthesis of a key intermediate for Aprepitant involves the conversion of the primary alcohol of (S)-N-Boc-3-(2-hydroxyethyl)morpholine to a suitable leaving group, followed by cyclization to form a morpholinone, which is then further elaborated to the final drug molecule.

Experimental Protocol: Synthesis of (S)-4-(tert-butoxycarbonyl)-morpholin-3-yl)acetonitrile (Aprepitant Intermediate Precursor)

This two-step procedure highlights the conversion of the parent alcohol to a nitrile, a versatile intermediate for further synthetic transformations.

Step 1: Mesylation of (S)-N-Boc-3-(2-hydroxyethyl)morpholine

To a solution of (S)-N-Boc-3-(2-hydroxyethyl)morpholine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to afford the crude mesylate, which is used in the next step without further purification.

Step 2: Cyanation of the Mesylate

The crude mesylate from the previous step is dissolved in dimethylformamide (DMF, 10 volumes). Sodium cyanide (1.5 eq) is added, and the mixture is heated to 80 °C for 4 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield ((S)-4-(tert-butoxycarbonyl)-morpholin-3-yl)acetonitrile.

StepReactantsReagents/SolventsKey ParametersProductYield
1(S)-N-Boc-3-(2-hydroxyethyl)morpholineMethanesulfonyl chloride, Triethylamine, DCM0 °C, 1 hr(S)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)ethyl methanesulfonateQuantitative (crude)
2(S)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)ethyl methanesulfonateSodium cyanide, DMF80 °C, 4 hr((S)-4-(tert-butoxycarbonyl)-morpholin-3-yl)acetonitrileHigh

Aprepitant_Synthesis_Pathway A (S)-N-Boc-3-(2-hydroxyethyl)morpholine B Mesylation A->B MsCl, Et3N C (S)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)ethyl methanesulfonate B->C D Cyanation C->D NaCN, DMF E ((S)-4-(tert-butoxycarbonyl)morpholin-3-yl)acetonitrile D->E F Further Elaboration E->F G Aprepitant F->G

This compound: A Chiral Building Block Awaiting a Landmark Application

In contrast to its (S)-enantiomer, specific, high-yield applications of this compound in the synthesis of major pharmaceutical agents are not as prominently documented in the surveyed literature. It is generally marketed for use in peptide and fine chemical synthesis.[]

The potential applications of this enantiomer can be inferred from the broader use of chiral morpholines in medicinal chemistry. For instance, chiral morpholine scaffolds are found in various other biologically active compounds, including inhibitors of glycogen synthase kinase 3 (GSK-3) and BET bromodomain inhibitors.[5][6] It is plausible that the (R)-enantiomer could serve as a key building block for the synthesis of novel drug candidates where the (R) configuration at the C3 position of the morpholine ring is required for optimal target engagement.

Furthermore, chiral morpholine derivatives are utilized in the synthesis of other drugs such as Reboxetine, a norepinephrine reuptake inhibitor.[3][4] While the synthesis of Reboxetine analogues often involves different chiral morpholine precursors, the general utility of such scaffolds highlights the potential for this compound in similar synthetic endeavors.

Hypothetical Synthetic Application of the (R)-Enantiomer

R_Enantiomer_Application cluster_0 General Synthetic Utility cluster_1 Potential Therapeutic Targets A This compound B Chemical Transformation (e.g., oxidation, substitution) A->B C (R)-Chiral Morpholine Intermediate B->C D Novel Kinase Inhibitors C->D Synthesis E CNS-Active Agents C->E Synthesis F Other Chiral Drugs C->F Synthesis

Conclusion

The comparison of (R)- and (S)-N-Boc-3-(2-hydroxyethyl)morpholine in synthesis reveals a striking example of stereospecificity in drug development. The (S)-enantiomer has a well-defined and critical role as a precursor to the blockbuster drug Aprepitant, with its synthetic pathway being a key focus of process chemistry. The applications of the (R)-enantiomer are, based on available literature, more general and less specifically documented in the context of major pharmaceutical products.

For researchers and drug development professionals, the choice between these two enantiomers is dictated entirely by the stereochemical requirements of the target molecule. The established use of the (S)-enantiomer in the synthesis of Aprepitant provides a clear and compelling case for its utility. While the (R)-enantiomer remains a valuable chiral building block, its full potential in the synthesis of novel, stereochemically defined therapeutics is an area ripe for further exploration. The development of new synthetic methodologies and the identification of new biological targets are likely to expand the applications of this and other chiral morpholine derivatives in the future.

References

Comparative study of synthetic routes to polysubstituted morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved solubility, metabolic stability, and pharmacokinetic profiles to drug candidates. The synthesis of polysubstituted morpholines, particularly those with defined stereochemistry, is a critical endeavor in the exploration of new chemical space for drug discovery. This guide provides an objective comparison of three prominent synthetic strategies, offering detailed experimental data, protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Palladium-Catalyzed Intramolecular Carboamination

This strategy has emerged as a powerful tool for the stereoselective synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols. The key transformation involves a palladium-catalyzed reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, proceeding via an intramolecular carboamination of an olefin.

Performance Data

The following table summarizes the performance of the palladium-catalyzed intramolecular carboamination for the synthesis of various cis-3,5-disubstituted morpholines, as reported by Wolfe and coworkers.[1][2]

EntrySubstrate (R)Aryl Bromide (Ar)ProductYield (%)[1]Diastereomeric Ratio (cis:trans)[1]
1Me4-tBu-Ph4-(4-(tert-butyl)phenyl)-3,5-dimethylmorpholine75>20:1
2i-Pr4-tBu-Ph4-(4-(tert-butyl)phenyl)-3,5-diisopropylmorpholine72>20:1
3Ph4-tBu-Ph4-(4-(tert-butyl)phenyl)-3,5-diphenylmorpholine68>20:1
4Bn4-tBu-Ph4-(4-(tert-butyl)phenyl)-3,5-dibenzylmorpholine70>20:1
5Me4-OMe-Ph4-(4-methoxyphenyl)-3,5-dimethylmorpholine78>20:1
6Me2-Naphthyl3,5-dimethyl-4-(naphthalen-2-yl)morpholine65>20:1
Experimental Protocol: Representative Procedure for the Synthesis of cis-3,5-Disubstituted Morpholines[1]

A flame-dried Schlenk tube is charged with Pd(OAc)₂, P(2-furyl)₃, and NaOtBu. The tube is evacuated and backfilled with nitrogen. The aryl bromide and a solution of the O-allyl-protected N-arylethanolamine substrate in toluene are then added. The reaction mixture is heated at 105 °C until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cis-3,5-disubstituted morpholine.

Logical Workflow

G cluster_0 Substrate Synthesis cluster_1 Pd-Catalyzed Carboamination AminoAlcohol Enantiopure Amino Alcohol OAllyl O-Allylation AminoAlcohol->OAllyl NAryl N-Arylation OAllyl->NAryl Substrate O-Allyl-N-Aryl Ethanolamine NAryl->Substrate Cyclization Intramolecular Carboamination Substrate->Cyclization PdCatalyst Pd(OAc)₂ / P(2-furyl)₃ PdCatalyst->Cyclization ArylBromide Ar-Br ArylBromide->Cyclization Base NaOtBu Base->Cyclization Product cis-3,5-Disubstituted Morpholine Cyclization->Product

Caption: Workflow for Palladium-Catalyzed Carboamination.

Copper-Catalyzed Three-Component Reaction

This multicomponent approach offers an efficient and atom-economical route to highly substituted morpholines from simple, readily available starting materials. The reaction proceeds via a copper-catalyzed coupling of an amino alcohol, an aldehyde, and a diazomalonate.

Performance Data

The following table presents data for the copper-catalyzed three-component synthesis of various polysubstituted morpholines.

| Entry | Amino Alcohol | Aldehyde | Diazomalonate | Product | Yield (%) | |---|---|---|---|---| | 1 | 2-Amino-2-methyl-1-propanol | Benzaldehyde | Diethyl diazomalonate | Diethyl 2,2-dimethyl-5-phenylmorpholine-3,3-dicarboxylate | 65 | | 2 | (S)-2-Amino-3-phenyl-1-propanol | Benzaldehyde | Diethyl diazomalonate | Diethyl (5S)-2-benzyl-5-phenylmorpholine-3,3-dicarboxylate | 50 | | 3 | 2-Amino-2-methyl-1-propanol | 4-Chlorobenzaldehyde | Diethyl diazomalonate | Diethyl 5-(4-chlorophenyl)-2,2-dimethylmorpholine-3,3-dicarboxylate | 72 | | 4 | 2-Amino-2-methyl-1-propanol | 2-Naphthaldehyde | Diethyl diazomalonate | Diethyl 2,2-dimethyl-5-(naphthalen-2-yl)morpholine-3,3-dicarboxylate | 68 | | 5 | (R)-2-Phenylglycinol | Benzaldehyde | Diethyl diazomalonate | Diethyl (2R)-2,5-diphenylmorpholine-3,3-dicarboxylate | 46 | | 6 | 2-Amino-2-methyl-1-propanol | Cyclohexanecarboxaldehyde | Diethyl diazomalonate | Diethyl 5-cyclohexyl-2,2-dimethylmorpholine-3,3-dicarboxylate | 55 |

Experimental Protocol: General Procedure for the Copper-Catalyzed Three-Component Synthesis

To a solution of the amino alcohol (2.0 equiv.) and the aldehyde (3.0 equiv.) in a suitable solvent such as dichloroethane is added Cu(I) catalyst (e.g., Cu(MeCN)₄PF₆, 5 mol%). A solution of the diazomalonate (1.0 equiv.) in the same solvent is then added dropwise over a period of time at room temperature. The reaction mixture is stirred until complete consumption of the diazomalonate as indicated by TLC. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the polysubstituted morpholine.

Signaling Pathway

G cluster_0 In Situ Imine Formation cluster_1 Copper Carbenoid Formation AminoAlcohol Amino Alcohol IminoAlcohol Imino Alcohol Intermediate AminoAlcohol->IminoAlcohol Aldehyde Aldehyde Aldehyde->IminoAlcohol Diazomalonate Diazomalonate CuCarbenoid Copper Carbenoid Diazomalonate->CuCarbenoid CuCatalyst Cu(I) Catalyst CuCatalyst->CuCarbenoid Reaction Three-Component Reaction IminoAlcohol->Reaction CuCarbenoid->Reaction Product Polysubstituted Morpholine Reaction->Product

Caption: Pathway for Copper-Catalyzed Three-Component Reaction.

Intramolecular Reductive Amination of Keto-ethers

This classical yet highly effective method provides a straightforward pathway to polysubstituted morpholines through the cyclization of a linear precursor containing both an amine and a ketone functionality tethered by an ether linkage. The key step is the formation of a cyclic iminium ion intermediate, which is then reduced in situ.

Performance Data
PrecursorReducing AgentDiastereomeric Ratio (syn:anti)
N-Boc-N-alkyl α-amino ketoneLiEt₃BHHigh for syn
N-Boc-N-alkyl α-amino ketoneLi(s-Bu)₃BHHigh for syn
α-Amino ketone (deprotected)NaBH(OAc)₃Variable, often favors anti
Experimental Protocol: Synthesis of a 2,3-Disubstituted Morpholine via Intramolecular Reductive Amination

An α-amino-β-alkoxy ketone precursor is dissolved in a suitable solvent such as 1,2-dichloroethane or tetrahydrofuran. To this solution, sodium triacetoxyborohydride (1.5-2.0 equiv.) is added portion-wise at room temperature. If the amine is present as a salt, a mild base such as triethylamine may be added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired polysubstituted morpholine.

Experimental Workflow

G cluster_0 Cyclization and Reduction Start α-Amino-β-alkoxy Ketone Iminium Cyclic Iminium Ion Intermediate Start->Iminium Reduction Reduction Iminium->Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Reduction Product Polysubstituted Morpholine Reduction->Product

Caption: Workflow for Intramolecular Reductive Amination.

Comparison Summary

FeaturePalladium-Catalyzed Intramolecular CarboaminationCopper-Catalyzed Three-Component ReactionIntramolecular Reductive Amination of Keto-ethers
Key Advantage Excellent stereocontrol for cis-3,5-disubstitutionHigh efficiency and atom economy, builds complexity quicklyUtilizes readily available starting materials and reagents
Substrate Scope Good for aryl and alkenyl bromides; requires O-allyl groupBroad scope for amino alcohols, aldehydes, and diazomalonatesDependent on the synthesis of the linear keto-ether precursor
Stereoselectivity Highly diastereoselective for the cis isomer (>20:1)[1]Generally low diastereoselectivity unless chiral auxiliaries are usedDiastereoselectivity is dependent on the reducing agent and substrate
Reaction Conditions High temperature (105 °C), requires inert atmosphereMild conditions, typically room temperatureMild conditions, room temperature
Starting Materials Requires multi-step synthesis of the ethanolamine substrateSimple, commercially available starting materialsRequires synthesis of the keto-ether precursor
Overall Efficiency Multi-step overall, but the key cyclization is efficientOne-pot, high convergenceCan be a two-step process (precursor synthesis then cyclization)

Conclusion

The choice of synthetic route to polysubstituted morpholines is highly dependent on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

  • The Palladium-Catalyzed Intramolecular Carboamination is the method of choice for accessing enantiopure cis-3,5-disubstituted morpholines with high diastereoselectivity.[1]

  • The Copper-Catalyzed Three-Component Reaction provides a rapid and efficient entry into highly complex and diverse morpholine scaffolds in a single step, making it ideal for the generation of compound libraries.

  • Intramolecular Reductive Amination offers a reliable and straightforward approach, particularly when the requisite keto-ether precursors are readily accessible, and it allows for tunable diastereoselectivity based on the choice of reducing agent.

Researchers and drug development professionals should carefully consider these factors to select the most strategic and efficient route for the synthesis of their target polysubstituted morpholines.

References

Lack of Specific Biological Activity Data for Derivatives of (R)-N-Boc-3-(2-hydroxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a lack of specific, published studies on the biological activities of compounds directly synthesized from the starting material, (R)-N-Boc-3-(2-hydroxyethyl)morpholine. Consequently, a comparison guide with quantitative experimental data for derivatives of this specific compound cannot be constructed at this time.

While this compound is commercially available and utilized as a chiral building block in organic synthesis, research detailing the subsequent biological evaluation of its derivatives, including data on their specific targets, potency (e.g., IC₅₀ or EC₅₀ values), and mechanisms of action, is not present in the accessible scientific literature.

The broader class of morpholine derivatives, however, is rich with examples of biologically active compounds, demonstrating a wide range of pharmacological properties. Morpholine is a well-recognized privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, which can improve the pharmacokinetic profile of drug candidates.

Given the absence of specific data for the requested compound series, we present a generalized guide on the biological activities of other morpholine-containing compounds, which may serve as a valuable reference for researchers interested in this chemical space. This guide will follow the requested format, providing examples of biological activities, representative data from published studies on other morpholine derivatives, general experimental protocols, and pathway diagrams where applicable.

General Comparison Guide: Biological Activities of Structurally Related Morpholine Derivatives

This section provides an overview of the biological activities reported for various classes of morpholine derivatives, which can serve as a proxy for understanding the potential of compounds derived from similar scaffolds.

Anticancer Activity

Morpholine derivatives have been extensively investigated for their potential as anticancer agents, often targeting key enzymes and signaling pathways involved in cancer progression. A notable example is their role as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

Table 1: Comparison of Anticancer Activity of Selected Morpholine Derivatives

Compound ClassSpecific TargetExample CompoundCell LineIC₅₀ (µM)Reference
Thieno[3,2-d]pyrimidinesPI3K/mTORGDC-0941 AnalogH4600.003
Thieno[3,2-d]pyrimidinesPI3K/mTORGDC-0941 AnalogHT-290.42
1,3,5-TriazinesPI3K/Akt/mTOR(Not specified)HCT-116< 10
1,3,5-TriazinesPI3K/Akt/mTOR(Not specified)MCF-7< 10

MTT Assay for Cell Proliferation:

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 µM to 100 µM) and incubated for an additional 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Morpholine_Derivative Morpholine Derivative (Inhibitor) Morpholine_Derivative->PI3K Morpholine_Derivative->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for morpholine derivatives.

Anti-inflammatory Activity

Certain morpholine derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

Table 2: Comparison of Anti-inflammatory Activity of Benzimidazole-Morpholine Derivatives

CompoundTarget Enzyme% Inhibition (at 10 µM)
2bCOX-165.4
2bCOX-272.1
2jCOX-170.2
2jCOX-278.5

Note: Data is presented as percent inhibition as specific IC₅₀ values were not provided in the source material.

COX Inhibition Assay (In Vitro):

  • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with the test compound or a reference inhibitor (e.g., celecoxib) for a specified time (e.g., 15 minutes) at room temperature.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Quenching: The reaction is allowed to proceed for a set time (e.g., 10 minutes) at 37°C and then stopped by adding a quenching solution (e.g., HCl).

  • Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The percentage of inhibition is calculated by comparing the PGE₂ levels in the presence and absence of the test compound.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Purified COX-1/2 Enzyme Incubation Incubate Enzyme + Compound Enzyme->Incubation Compound Test Compound Compound->Incubation Reaction Add Arachidonic Acid (Substrate) Incubation->Reaction Quench Stop Reaction Reaction->Quench ELISA Quantify PGE₂ (ELISA) Quench->ELISA Calculation Calculate % Inhibition ELISA->Calculation

Caption: Workflow for an in vitro COX enzyme inhibition assay.

Antimicrobial Activity

The morpholine ring is a component of several antimicrobial agents. Derivatives can be tested against a panel of Gram-positive and Gram-negative bacteria to determine their efficacy.

Table 3: Antibacterial Activity of Selected Morpholine Derivatives (MIC in µM)

CompoundP. aeruginosa (Gram -)E. coli (Gram -)B. subtilis (Gram +)S. aureus (Gram +)
55 (example)0.3 - 8.50.3 - 8.50.1 - 9.50.1 - 9.5

Note: The source provides a range of MIC values for a series of compounds designated as "55".

Broth Microdilution for Minimum Inhibitory Concentration (MIC):

  • Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

This guide provides a framework for understanding the potential biological activities of morpholine derivatives. Researchers synthesizing new compounds from this compound can utilize these established protocols to screen their novel molecules for similar therapeutic properties.

A Comparative Cost Analysis of Industrial Morpholine Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Morpholine, a versatile heterocyclic amine, is a crucial intermediate in the production of a wide range of fine chemicals, including rubber additives, corrosion inhibitors, pharmaceuticals, and optical brighteners. The industrial synthesis of morpholine is dominated by two primary routes: the dehydration of diethanolamine (DEA) and the catalytic amination of diethylene glycol (DEG). This guide provides a detailed comparison of these methods, focusing on a cost-analysis supported by experimental data to aid researchers, scientists, and drug development professionals in understanding the economic and process considerations of morpholine production.

Executive Summary

The choice between the diethanolamine (DEA) and diethylene glycol (DEG) routes for morpholine synthesis is largely dictated by economic and environmental factors. While the DEA method is a classic and well-established process, it is often hampered by higher raw material costs and the generation of significant waste streams. The DEG route, on the other hand, has become the more prevalent industrial method due to its greater efficiency and more favorable economics.[1] This analysis delves into the specifics of each process, providing a quantitative comparison of their key cost drivers.

Comparative Cost and Process Analysis

The following table summarizes the key quantitative parameters for the two main industrial morpholine synthesis strategies. It is important to note that exact costs can vary based on regional pricing, scale of production, and specific process optimizations.

ParameterDehydration of Diethanolamine (DEA)Amination of Diethylene Glycol (DEG)
Primary Raw Materials Diethanolamine (DEA), Sulfuric Acid (or Oleum)Diethylene Glycol (DEG), Ammonia, Hydrogen
Typical Yield 79-95%[1][2][3]>95% selectivity with high conversion[4][5]
Reaction Temperature 150-250°C[2][6]150-400°C[7]
Reaction Pressure Atmospheric or slightly superatmospheric[6]30-400 atmospheres[7]
Catalyst Strong Acid (e.g., H₂SO₄, Oleum)[6]Hydrogenation/dehydrogenation catalyst (e.g., Ni, Cu, Co on Al₂O₃)[1][5]
Key Advantages Well-established technologyHigh efficiency and yield, lower raw material cost[3][8]
Key Disadvantages High raw material cost, corrosive reagents, significant waste (Na₂SO₄) generation[1][3]High pressure and temperature requirements, catalyst cost and deactivation[3]

Synthesis Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and a generalized experimental workflow for the two primary industrial synthesis routes of morpholine.

DEA_Synthesis cluster_purification Workup DEA Diethanolamine (DEA) Intermediate Diethanolamine Sulfate Ester DEA->Intermediate Esterification H2SO4 H₂SO₄ (conc.) Morpholine Morpholine Intermediate->Morpholine Intramolecular Cyclization (Dehydration) H2O H₂O Intermediate->H2O NaOH NaOH (neutralization) Na2SO4 Na₂SO₄ (waste) DEG_Synthesis DEG Diethylene Glycol (DEG) Catalyst Ni/Cu/Co Catalyst AEE 2-(2-Aminoethoxy)ethanol (AEE) (Intermediate) DEG->AEE Reductive Amination NH3 Ammonia (NH₃) NH3->AEE Reductive Amination H2 Hydrogen (H₂) H2->AEE Reductive Amination Morpholine Morpholine AEE->Morpholine Intramolecular Cyclization (Dehydration) H2O H₂O AEE->H2O Experimental_Workflow cluster_DEA DEA Route cluster_DEG DEG Route DEA_Reactants Charge DEA and H₂SO₄ DEA_Reaction Heat to 180-200°C DEA_Reactants->DEA_Reaction DEA_Neutralize Neutralize with NaOH DEA_Reaction->DEA_Neutralize DEA_Distill Distill Morpholine DEA_Neutralize->DEA_Distill DEG_Reactants Feed DEG, NH₃, H₂ to Reactor DEG_Reaction Catalytic Reaction (High T & P) DEG_Reactants->DEG_Reaction DEG_Separate Separate Gases DEG_Reaction->DEG_Separate DEG_Purify Purify Morpholine DEG_Separate->DEG_Purify

References

A Spectroscopic Comparison of (R)- and (S)-N-Boc-3-(2-hydroxyethyl)morpholine Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the stereochemical and spectroscopic properties of chiral building blocks is paramount. This guide provides a comparative spectroscopic analysis of the (R)- and (S)-enantiomers of N-Boc-3-(2-hydroxyethyl)morpholine, key intermediates in synthetic organic chemistry.

While enantiomers possess identical physical and chemical properties in an achiral environment, their interaction with plane-polarized light and chiral entities differs. This guide outlines the expected spectroscopic characteristics based on typical values for N-Boc protected morpholine derivatives and provides detailed experimental protocols for their analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Additionally, advanced chiroptical techniques such as Vibrational Circular Dichroism (VCD) are discussed as a definitive method for absolute configuration assignment.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data for the (R)- and (S)- enantiomers of N-Boc-3-(2-hydroxyethyl)morpholine. As enantiomers, their NMR and IR spectra in achiral solvents are expected to be identical. Mass spectrometry will also yield identical fragmentation patterns. The key distinction between the enantiomers lies in their interaction with polarized light, which can be observed using chiroptical methods like VCD.

Table 1: Expected ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Boc (tert-butyl)~1.45s9H
Morpholine Ring Protons~2.5 - 4.0m7H
-CH₂-CH₂-OH~1.7 - 2.0m2H
-CH₂-OH~3.6 - 3.8t2H
-OHVariablebr s1H

Table 2: Expected ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CarbonExpected Chemical Shift (ppm)
Boc C(CH₃)₃~28.4
Boc C (CH₃)₃~80.0
Boc C=O~155.0
Morpholine Ring Carbons~45 - 70
-C H₂-CH₂-OH~35 - 40
-CH₂-C H₂-OH~60 - 65

Table 3: Expected IR Spectroscopic Data

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch3200 - 3600 (broad)Hydroxyl group
C-H Stretch (alkane)2850 - 3000Morpholine and ethyl groups
C=O Stretch (carbamate)1680 - 1700Boc protecting group
C-O Stretch1000 - 1300Ether and alcohol

Table 4: Expected Mass Spectrometry Data

IonExpected m/zDescription
[M+H]⁺232.15Protonated molecule
[M+Na]⁺254.13Sodium adduct
[M-C₄H₈]⁺176.09Loss of isobutylene from Boc group
[M-Boc+H]⁺132.09Loss of the Boc group

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the N-Boc-3-(2-hydroxyethyl)morpholine enantiomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is typically sufficient.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion and key fragment ions.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. Unlike standard IR spectroscopy, the VCD spectra of enantiomers are mirror images of each other.

  • Sample Preparation: Prepare a solution of the enantiomer in a suitable non-polar solvent (e.g., CCl₄ or CDCl₃) at a concentration that gives an absorbance of approximately 0.5-1.0 in the IR spectrum for the bands of interest.

  • Instrumentation: A dedicated VCD spectrometer.

  • Data Acquisition:

    • Acquire the VCD and IR spectra simultaneously.

    • Longer acquisition times are typically required for VCD compared to conventional IR to achieve a good signal-to-noise ratio.

  • Data Analysis: The experimental VCD spectrum is compared with the computationally predicted spectrum for one of the enantiomers (e.g., the R-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the (R)- and (S)-enantiomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison cluster_conclusion Conclusion R_sample (R)-Enantiomer NMR NMR (1H, 13C) R_sample->NMR IR IR (ATR-FTIR) R_sample->IR MS Mass Spectrometry (ESI) R_sample->MS VCD VCD Spectroscopy R_sample->VCD S_sample (S)-Enantiomer S_sample->NMR S_sample->IR S_sample->MS S_sample->VCD NMR_data Identical Spectra Expected NMR->NMR_data IR_data Identical Spectra Expected IR->IR_data MS_data Identical Spectra Expected MS->MS_data VCD_data Mirror-Image Spectra Expected VCD->VCD_data Conclusion Confirmation of Relative and Absolute Stereochemistry NMR_data->Conclusion IR_data->Conclusion MS_data->Conclusion VCD_data->Conclusion

Caption: Workflow for Spectroscopic Comparison of Enantiomers.

A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a powerful and reliable strategy to induce chirality and achieve high levels of stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an objective comparison of the performance of several widely used chiral auxiliaries, supported by experimental data, detailed methodologies for key transformations, and mechanistic diagrams to aid in rational selection for specific synthetic challenges.

The ideal chiral auxiliary is readily available in both enantiomeric forms, easily attached to the substrate, provides exceptional stereocontrol, and is cleaved under mild conditions without racemization of the desired product, all while allowing for efficient recovery and recycling of the auxiliary itself.[1][2] This guide focuses on a comparative analysis of some of the most prominent and effective chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, Enders' SAMP/RAMP hydrazones, Oppolzer's sultams, and 8-phenylmenthol derivatives.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is highly dependent on the specific reaction type, substrate, and reaction conditions. The following tables summarize the performance of these key auxiliaries in fundamental asymmetric transformations based on reported experimental data.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a fundamental method for the stereoselective formation of carbon-carbon bonds. The choice of chiral auxiliary is critical in dictating the diastereoselectivity of this transformation.

Chiral AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Reference
Evans' Oxazolidinone N-Propionyl oxazolidinoneBenzyl bromideLDA95>99:1[3]
N-Propionyl oxazolidinoneAllyl iodideNaHMDS85-9598:2[4]
Myers' Pseudoephedrine Amide N-Propionyl pseudoephedrine amideMethyl iodideLDA, LiCl97>99:1[5][6]
N-Phenylacetyl pseudoephedrine amideIsopropyl iodideLDA, LiCl9098:2[5][6]
Enders' SAMP Hydrazone Propanal SAMP hydrazoneMethyl iodideLDA95>95% d.e.[7]
Cyclohexanone SAMP hydrazoneEthyl iodideLDA92>96% d.e.[8][7]
Oppolzer's Sultam N-Propionyl camphorsultamBenzyl bromideNaHMDS8997% d.e.[8]
8-Phenylmenthol 8-Phenylmenthyl propionateMethyl iodideLDA7590% d.e.[9]
Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.

Chiral AuxiliaryAldehydeEnolate SourceLewis AcidYield (%)Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Reference
Evans' Oxazolidinone IsobutyraldehydeN-Propionyl oxazolidinoneBu₂BOTf, Et₃N80>99:1 (syn)[10][11]
BenzaldehydeN-Propionyl oxazolidinoneTiCl₄, (-)-Sparteine9191:9 (anti)[10]
Oppolzer's Sultam IsovaleraldehydeN-Propionyl camphorsultamTiCl₄85>95% d.e. (syn)[12][13][14]
BenzaldehydeN-Acetyl camphorsultamEt₂AlCl9298:2 (syn)[12][13][14]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, and chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.

Chiral AuxiliaryDienophileDieneLewis AcidYield (%)Diastereomeric Excess (d.e.) (endo:exo)Reference
Evans' Oxazolidinone N-Acryloyl oxazolidinoneCyclopentadieneEt₂AlCl8895% (91:9)[3][15]
Oppolzer's Sultam N-Acryloyl camphorsultamCyclopentadieneTiCl₄97>98% (>99:1)[15]
8-Phenylmenthol (-)-8-Phenylmenthyl acrylateCyclopentadieneTiCl₄8587% (89:11)[9][16]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and adaptation.

General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol describes a typical procedure for the diastereoselective alkylation of an N-acyl Evans' oxazolidinone.[2][4]

  • Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon), is added freshly prepared lithium diisopropylamide (LDA) (1.05 equiv) dropwise. The resulting solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation: The electrophile (e.g., alkyl halide, 1.2 equiv) is added neat or as a solution in THF to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, a mixture of diastereomers, is purified by flash column chromatography on silica gel to afford the major diastereomer in high purity. The diastereomeric ratio is typically determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude product.[17]

General Procedure for Auxiliary Cleavage (Evans' Oxazolidinone)

This protocol outlines the mild hydrolytic cleavage of the chiral auxiliary to yield the corresponding carboxylic acid.[18][19]

  • Dissolution and Cooling: The purified N-acyl oxazolidinone (1.0 equiv) is dissolved in a mixture of THF and water (typically 3:1 v/v) and cooled to 0 °C in an ice bath.

  • Reagent Addition: To the cooled solution, 30% aqueous hydrogen peroxide (4.0-8.0 equiv) is added dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH·H₂O, 2.0-3.0 equiv).

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C and monitored by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching and Work-up: The reaction is quenched by the addition of an aqueous solution of sodium sulfite to reduce excess peroxide. The THF is removed under reduced pressure. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.

  • Product Isolation: The aqueous layer is acidified to pH ~2-3 with 1M HCl and then extracted multiple times with an organic solvent. The combined organic extracts containing the carboxylic acid are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.

Visualization of Key Concepts

Diagrams generated using Graphviz (DOT language) illustrate fundamental workflows and logical relationships in asymmetric synthesis using chiral auxiliaries.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Prochiral_Substrate Prochiral Substrate Attachment Attachment of XC Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (XC*) Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Chiral Intermediate Cleavage Cleavage of XC Diastereoselective_Reaction->Cleavage Diastereomeric Mixture Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recycled_Auxiliary Recovered Chiral Auxiliary Cleavage->Recycled_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.

Evans_Alkylation_Mechanism Acyl_Oxazolidinone N-Acyl Oxazolidinone Z_Enolate Chelated (Z)-Enolate Acyl_Oxazolidinone->Z_Enolate Base (e.g., LDA) Transition_State Sterically Shielded Transition State Z_Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Alkylated_Product Alkylated Product (Major Diastereomer) Transition_State->Alkylated_Product

Mechanism of stereocontrol in Evans' asymmetric alkylation.

Auxiliary_Cleavage_Logic Start Alkylated Auxiliary Adduct Cleavage_Conditions Cleavage Conditions Start->Cleavage_Conditions Hydrolytic Hydrolytic (e.g., LiOH/H₂O₂) Cleavage_Conditions->Hydrolytic Mild Reductive Reductive (e.g., LiBH₄) Cleavage_Conditions->Reductive Mild Transesterification Transesterification (e.g., NaOMe/MeOH) Cleavage_Conditions->Transesterification Mild Carboxylic_Acid Carboxylic Acid Hydrolytic->Carboxylic_Acid Recovered_Auxiliary Recovered Auxiliary Hydrolytic->Recovered_Auxiliary Alcohol Primary Alcohol Reductive->Alcohol Reductive->Recovered_Auxiliary Ester Ester Transesterification->Ester Transesterification->Recovered_Auxiliary

Decision pathway for chiral auxiliary removal and product diversification.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for (R)-N-Boc-3-(2-hydroxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of (R)-N-Boc-3-(2-hydroxyethyl)morpholine, a compound that, due to its morpholine moiety, requires handling as hazardous waste. Adherence to these procedures is crucial for mitigating risks and promoting environmental responsibility.

Immediate Safety and Hazard Assessment

  • Toxicity: Harmful if swallowed.[1]

  • Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Issues: May cause respiratory irritation.[1]

  • Flammability: The parent compound, Morpholine, is a flammable liquid and vapor.[3][4]

Therefore, this compound should be handled with care, assuming it possesses similar hazardous properties. The vast majority of organic compounds are considered hazardous and should not be disposed of via standard waste streams.[5]

Personal Protective Equipment (PPE)

To ensure personal safety during handling and disposal, the following Personal Protective Equipment (PPE) is mandatory:

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and properly disposed of after.To prevent skin contact, which can cause irritation and potential toxicity.[1][6]
Eye Protection Safety goggles or a face shield.To protect against splashes and potential vapors, preventing serious eye damage.[1][2][6]
Skin and Body Protection A laboratory coat, closed-toe shoes, and a chemical-resistant apron if handling large quantities.To protect against skin exposure and contamination of personal clothing.[6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.To minimize the inhalation of potentially harmful vapors that may cause respiratory irritation.[1][6]

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

  • Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure the area is well-ventilated.[7]

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or universal binder to contain the spill.[2]

  • Collect the Waste: Carefully scoop the absorbed material into a suitable, labeled, and closed container for disposal.[1]

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water.[1]

  • Personal Decontamination: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

Disposal Protocol

The disposal of this compound and its contaminated materials must be handled through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[5][8]

The following workflow outlines the necessary steps for proper disposal:

DisposalWorkflow cluster_preparation Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Collect Waste: Place this compound and contaminated materials (e.g., gloves, absorbent pads) in a designated, compatible, and sealed waste container. B Label Container: Clearly label the container with 'Hazardous Waste', the chemical name, and any known hazard symbols. A->B Segregate and Identify C Store Safely: Store the sealed container in a designated, well-ventilated, and secure hazardous waste storage area away from incompatible materials. B->C Secure for Storage D Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. C->D Transfer to EHS E Maintain Records: Keep a detailed record of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory. D->E Document

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols Cited:

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined are based on general best practices for laboratory chemical waste management as described in various safety guidelines.[5][8][9][10][11] The core principle is the segregation and proper containment of hazardous materials for disposal by a certified entity.

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and Safety Data Sheets for any chemicals used in your research.

References

Essential Safety and Operational Guide for Handling (R)-N-Boc-3-(2-hydroxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for (R)-N-Boc-3-(2-hydroxyethyl)morpholine. The following information is synthesized from the SDS of the parent compound, morpholine, and related derivatives, and should be used as a precautionary guide. Users should conduct a thorough risk assessment before handling this chemical.

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profile of morpholine and its derivatives, this compound should be handled as a potentially hazardous substance. The primary hazards are presumed to be flammability, skin and eye irritation or burns, and potential toxicity if ingested or inhaled.[1][2][3] The Boc-protecting group is generally stable but can be cleaved under acidic conditions.

Quantitative Data Summary (Based on Morpholine as a Surrogate)

PropertyValue
Appearance Clear liquid (presumed)
Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
Boiling Point ~129 °C (264 °F)
Flash Point ~32 °C (90 °F)
Hazards Flammable, Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin and eye damage.[1]

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.[4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Fluoroelastomer). Check manufacturer's breakthrough time.
Body Protection Laboratory coat. A chemical-resistant apron or suit is recommended for larger quantities or when there is a risk of splashing.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Experimental Protocols: Handling and Storage

Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as specified in the table above.

  • Dispensing and Use:

    • Ground and bond all containers and receiving equipment to prevent static discharge, as the compound is presumed to be flammable.[1][2]

    • Use non-sparking tools.[1][2]

    • Avoid direct contact with the liquid. Use a calibrated pipette or syringe for transfers.

    • Keep the container tightly closed when not in use to prevent the escape of vapors.

    • Avoid inhalation of vapors.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

    • Wash hands thoroughly with soap and water after handling.

Storage Protocol:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.[2]

  • Store away from heat, sparks, open flames, and other ignition sources.[1]

  • Store separately from strong oxidizing agents and acids.

  • Consider storing in a locked cabinet or an area with restricted access.[2]

Disposal Plan

Waste Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.

    • Do not mix with other incompatible waste streams.

  • Disposal Procedure:

    • Dispose of the chemical waste in accordance with all local, state, and federal regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

    • Contaminated materials (e.g., gloves, paper towels) should also be disposed of as hazardous waste.

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Setup Fume Hood prep_gather Gather Materials handle_dispense Dispense Chemical prep_gather->handle_dispense handle_reaction Perform Experiment handle_close Seal Container cleanup_decon Decontaminate handle_close->cleanup_decon cleanup_waste Dispose of Waste cleanup_wash Wash Hands end End cleanup_wash->end start Start start->prep_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.